molecular formula C12H13FO2 B1331334 1-(4-Fluorophenyl)cyclopentanecarboxylic acid CAS No. 214262-99-4

1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Cat. No.: B1331334
CAS No.: 214262-99-4
M. Wt: 208.23 g/mol
InChI Key: VVMRZYODYMBLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMRZYODYMBLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352939
Record name 1-(4-fluorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-99-4
Record name 1-(4-Fluorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(4-Fluorophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the phase-transfer catalyzed alkylation of 4-fluorophenylacetonitrile with 1,4-dibromobutane to yield the intermediate, 1-(4-fluorophenyl)cyclopentanecarbonitrile. Subsequent acidic hydrolysis of the nitrile furnishes the target carboxylic acid. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in comprehension and practical application.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a cyclopentyl ring attached to a fluorinated phenyl group, is of significant interest in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide outlines a robust and reproducible synthesis route, providing researchers with the necessary information for its laboratory-scale preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below.

Synthesis_Pathway 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Intermediate 1-(4-Fluorophenyl)cyclopentanecarbonitrile 4-Fluorophenylacetonitrile->Intermediate Step 1: Alkylation (Phase-Transfer Catalysis) 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Hydrolysis (Acidic Conditions)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

This procedure is adapted from a well-established method for the synthesis of the non-fluorinated analog, 1-phenylcyclopentane-1-carbonitrile, utilizing phase-transfer catalysis. This method is advantageous for its mild reaction conditions and high efficiency.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-FluorophenylacetonitrileC₈H₆FN135.1410013.51 g
1,4-DibromobutaneC₄H₈Br₂215.9312016.2 mL
Sodium Hydroxide (50% w/v aq.)NaOH40.00-25 mL
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.3751.61 g
Diethyl Ether(C₂H₅)₂O74.12-As needed
Brine (saturated NaCl solution)NaCl58.44-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylacetonitrile (13.51 g, 100 mmol), 1,4-dibromobutane (16.2 mL, 120 mmol), and tetrabutylammonium bromide (1.61 g, 5 mmol).

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution (25 mL).

  • Heat the biphasic mixture to 70 °C and maintain this temperature with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-fluorophenyl)cyclopentanecarbonitrile as a colorless oil.

Expected Yield: Based on similar reactions, a yield of 75-85% is anticipated.

Step 2: Synthesis of this compound

The hydrolysis of the nitrile intermediate is achieved under acidic conditions to yield the final carboxylic acid.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-(4-Fluorophenyl)cyclopentanecarbonitrileC₁₂H₁₂FN189.23509.46 g
Sulfuric Acid (concentrated)H₂SO₄98.08-20 mL
WaterH₂O18.02-50 mL
Diethyl Ether(C₂H₅)₂O74.12-As needed
Sodium Bicarbonate (saturated aq.)NaHCO₃84.01-As needed
Hydrochloric Acid (concentrated)HCl36.46-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated sulfuric acid (20 mL) to water (50 mL) with cooling in an ice bath.

  • To this solution, add 1-(4-fluorophenyl)cyclopentanecarbonitrile (9.46 g, 50 mmol).

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting nitrile.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto 200 g of crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate.

  • Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

  • Combine these final organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Expected Yield: Hydrolysis of nitriles typically proceeds in high yield, often exceeding 90%.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
11-(4-Fluorophenyl)cyclopentanecarbonitrile4-Fluorophenylacetonitrile1,4-Dibromobutane, NaOH, TBABWater/Neat24 h70 °C75-85>95
2This compound1-(4-Fluorophenyl)cyclopentanecarbonitrileH₂SO₄, H₂OWater12-18 hReflux>90>98

Yields and purities are estimated based on analogous reactions and may vary depending on experimental conditions and purification techniques.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis S1_Start Combine Reactants (4-Fluorophenylacetonitrile, 1,4-Dibromobutane, TBAB, NaOH) S1_Reaction Heat at 70°C (24 hours) S1_Start->S1_Reaction S1_Workup Aqueous Workup & Extraction with Ether S1_Reaction->S1_Workup S1_Purification Purification (Distillation or Chromatography) S1_Workup->S1_Purification S1_Product 1-(4-Fluorophenyl)cyclopentanecarbonitrile S1_Purification->S1_Product S2_Start Combine Nitrile and Aqueous H₂SO₄ S1_Product->S2_Start Intermediate Product S2_Reaction Reflux (12-18 hours) S2_Start->S2_Reaction S2_Workup Quench with Ice & Ether Extraction S2_Reaction->S2_Workup S2_Acidification Bicarbonate Wash & Acidification S2_Workup->S2_Acidification S2_Extraction Final Ether Extraction S2_Acidification->S2_Extraction S2_Purification Purification (Recrystallization) S2_Extraction->S2_Purification S2_Product This compound S2_Purification->S2_Product

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of phase-transfer catalysis in the first step offers a practical approach for the alkylation, while the subsequent acid-catalyzed hydrolysis is a standard and high-yielding transformation. This guide provides the necessary detailed protocols and expected outcomes to enable the successful synthesis of this important building block for research and development in the pharmaceutical and chemical industries.

1-(4-Fluorophenyl)cyclopentanecarboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a fluorinated aromatic carboxylic acid with a cyclopentane moiety. While specific data for this compound is not extensively available in public literature, its structural analogs have garnered interest in medicinal chemistry and materials science. This technical guide provides a summary of the available information for this compound and presents detailed experimental protocols and data for closely related compounds to serve as a valuable resource for researchers.

Compound Identification and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its existence is noted by some suppliers. For reference, the properties of closely related analogs are provided below.

PropertyThis compound1-(4-Fluorophenyl)cyclopropanecarboxylic acid1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid
CAS Number Not readily available773100-29-1[1]849217-48-7[2][3][4]214263-00-0[5]
Molecular Formula C₁₂H₁₃FO₂[6]C₁₀H₉FO₂C₁₁H₁₀FNO₃[2][3]C₁₃H₁₅FO₂
Molecular Weight 208.23 g/mol 180.18 g/mol 223.2 g/mol [2][3]222.25 g/mol
Appearance --White to almost white powder or crystal[3]-
Purity -99%[1]≥ 98% (HPLC)[3]-
Melting Point --173 - 177 °C[3]-

Experimental Protocols: Synthesis of 1-Aryl-Cycloalkanecarboxylic Acids

Detailed experimental data for the synthesis of this compound is scarce. However, general methods for the synthesis of 1-aryl-cycloalkanecarboxylic acids can be adapted. A common and effective method involves the alkylation of an arylacetonitrile followed by hydrolysis.

General Synthesis of 1-Aryl-Cyclopentanecarbonitrile

This procedure describes the synthesis of the nitrile intermediate, which can then be hydrolyzed to the carboxylic acid.

Materials:

  • Arylacetonitrile (e.g., 4-Fluorophenylacetonitrile)

  • 1,4-Dihalobutane (e.g., 1,4-Dibromobutane)

  • Strong base (e.g., Sodium Hydroxide)

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

  • Solvent (e.g., Toluene or Benzene)

Procedure:

  • To a stirred solution of the arylacetonitrile and a phase-transfer catalyst in the chosen solvent, add a concentrated aqueous solution of the strong base.

  • Add the 1,4-dihalobutane dropwise to the reaction mixture.

  • Heat the mixture and maintain the temperature for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude 1-aryl-cyclopentanecarbonitrile.

  • The crude product can be further purified by distillation or chromatography.

Hydrolysis of 1-Aryl-Cyclopentanecarbonitrile to the Carboxylic Acid

Materials:

  • 1-Aryl-cyclopentanecarbonitrile

  • Strong acid (e.g., Sulfuric acid or Hydrochloric acid) or a strong base (e.g., Sodium Hydroxide)

  • Water

Acidic Hydrolysis Procedure:

  • Add the 1-aryl-cyclopentanecarbonitrile to a mixture of concentrated acid and water.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into ice water.

  • The carboxylic acid may precipitate out of the solution and can be collected by filtration.

  • Alternatively, extract the product with a suitable organic solvent.

  • Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent to yield the crude carboxylic acid.

  • The product can be purified by recrystallization.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacokinetic properties of a molecule. Carboxylic acid moieties are also prevalent in many biologically active compounds.

Derivatives of similar structures, such as fluoroaryl-substituted compounds, have shown a range of biological activities, including potential applications as anticancer agents.[7] The development of novel synthetic methods for related cyclopentane carboxylic acid derivatives is also an active area of research, with some compounds showing inhibitory activity against enzymes like aldo-keto reductases (AKR1C1 and AKR1C3), which are targets in hormone-dependent cancers.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic workflow for the preparation of 1-aryl-cyclopentanecarboxylic acids.

G General Synthesis of 1-Aryl-Cyclopentanecarboxylic Acids Arylacetonitrile Arylacetonitrile Alkylation Alkylation Arylacetonitrile->Alkylation Dihalobutane 1,4-Dihalobutane Dihalobutane->Alkylation Base Strong Base Base->Alkylation PTC Phase-Transfer Catalyst PTC->Alkylation Nitrile 1-Aryl-cyclopentanecarbonitrile Alkylation->Nitrile Hydrolysis Hydrolysis (Acid or Base) Nitrile->Hydrolysis CarboxylicAcid 1-Aryl-cyclopentanecarboxylic Acid Hydrolysis->CarboxylicAcid

Caption: A general two-step synthesis of 1-aryl-cyclopentanecarboxylic acids.

Logical Relationship of Related Compounds

The following diagram illustrates the structural relationship between the target compound and its more frequently cited analogs.

Caption: Structural analogs of the target compound.

References

Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a fluorinated aromatic carboxylic acid. Its structural features—a carboxylic acid group, a cyclopentane ring, and a 4-fluorophenyl moiety—give rise to a distinct spectroscopic signature. This technical guide provides an in-depth overview of its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectral Data Summary

The following tables summarize the predicted and characteristic spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) : Predicted values based on analogous structures and general chemical shift principles.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~7.4 - 7.5Multiplet2HAromatic Protons (ortho to -F)
~7.0 - 7.1Multiplet2HAromatic Protons (meta to -F)
~2.4 - 2.6Multiplet4HCyclopentane Protons (adjacent to quaternary C)
~1.8 - 2.0Multiplet4HCyclopentane Protons

¹³C NMR (Carbon-13 NMR) : Predicted values based on analogous structures and general chemical shift principles.

Chemical Shift (δ) ppmCarbon Assignment
~180 - 185Carboxylic Acid Carbon (-C OOH)
~160 - 164 (d, ¹JCF ≈ 245 Hz)Aromatic Carbon (-C -F)
~138 - 142 (d)Aromatic Carbon (ipso to cyclopentyl)
~128 - 130 (d)Aromatic Carbons (ortho to -F)
~115 - 117 (d)Aromatic Carbons (meta to -F)
~50 - 55Quaternary Cyclopentane Carbon
~35 - 40Cyclopentane Carbons (adjacent to quaternary C)
~25 - 30Cyclopentane Carbons
Table 2: Infrared (IR) Spectroscopy Data

Characteristic absorption ranges for the functional groups present.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1500, ~1450C=C stretchAromatic Ring
~1220C-F stretchAryl Fluoride
~1200C-O stretchCarboxylic Acid
Table 3: Mass Spectrometry (MS) Data

Predicted m/z values for common adducts under Electrospray Ionization (ESI).

AdductPredicted m/z
[M+H]⁺209.0972
[M+Na]⁺231.0792
[M-H]⁻207.0827

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

  • Instrument : A 400 MHz or 500 MHz NMR spectrometer is typically used for analysis.

  • Data Acquisition :

    • The spectrometer is locked onto the deuterium signal of the solvent.[1]

    • The magnetic field is shimmed to optimize homogeneity and improve spectral resolution.[1]

    • For ¹H NMR, a standard pulse program is used. The acidic proton of the carboxylic acid may exhibit broadening and its chemical shift can be concentration-dependent.[2][3]

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to produce a spectrum with singlet peaks for each unique carbon atom.

    • Data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR Method :

    • Ensure the ATR crystal (commonly diamond) is clean.[4]

    • Place a small amount of the solid sample directly onto the crystal surface.[4]

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

    • Acquire the spectrum. The IR beam interacts with the sample at the surface, and the attenuated beam is detected.[5]

  • KBr Pellet Method :

    • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[4]

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum in transmission mode.[6]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment.[7][8]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][9] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•), and often induces fragmentation.[10]

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Crystallization/Chromatography) workup->purification sample_prep Sample Preparation (Dissolving/Pelletizing) purification->sample_prep Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy (FTIR-ATR) sample_prep->ir ms Mass Spectrometry (EI or ESI) sample_prep->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc structure_ver Structure Verification data_proc->structure_ver

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Solubility of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid in Organic Solvents

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group attached to a cyclopentane ring. As with any compound intended for pharmaceutical or research applications, understanding its solubility profile is fundamental. Solubility in various organic solvents is a critical parameter that influences synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a framework for reporting such data.

Due to the specific and often proprietary nature of solubility data for novel compounds, publicly available quantitative data for this compound is limited. Therefore, this document focuses on the experimental protocols for solubility determination and provides a template for the presentation of such data.

Solubility Data

The solubility of a compound is dependent on various factors including the physicochemical properties of both the solute and the solvent, temperature, and pressure. For this compound, the presence of the carboxylic acid group suggests potential for hydrogen bonding, while the fluorophenyl and cyclopentane moieties contribute to its lipophilicity.

A systematic study of its solubility would typically involve a range of organic solvents with varying polarities. The data would be presented in a clear, tabular format to allow for easy comparison.

Table 1: Solubility of this compound in Selected Organic Solvents at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1Data Not AvailableData Not Available
Ethanol4.3Data Not AvailableData Not Available
Isopropanol3.9Data Not AvailableData Not Available
Polar Aprotic Acetone5.1Data Not AvailableData Not Available
Acetonitrile5.8Data Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)7.2Data Not AvailableData Not Available
Nonpolar Toluene2.4Data Not AvailableData Not Available
Hexane0.1Data Not AvailableData Not Available
Dichloromethane3.1Data Not AvailableData Not Available

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation may be employed to facilitate a clear separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, a syringe fitted with a filter can be used. The collected sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated using the measured concentration and the dilution factor.

Workflows and Logical Relationships

Visualizing the experimental and logical workflows can aid in understanding the process of solubility determination and its place in the broader context of drug development.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Weigh excess of 1-(4-F-Ph)cyclopentane-COOH B Add known volume of organic solvent A->B combine C Equilibrate on shaker (24-72h at 25°C) B->C D Centrifuge for phase separation C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining solubility using the shake-flask method.

The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound could act as a ligand for a G-protein coupled receptor (GPCR), a common target for many drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 1-(4-F-Ph)cyclopentane-COOH (Ligand) GPCR GPCR (Receptor) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Response Cellular Response PKA->Response Phosphorylates Target Proteins

Caption: Hypothetical GPCR signaling pathway for a novel ligand.

The Obscure History of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter molecules with sparse historical documentation. 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is one such compound, the discovery and developmental history of which remain largely unchronicled in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview based on available information regarding its synthesis and potential biological significance, drawing parallels from related and more extensively studied compounds.

While a specific, detailed historical account of the first synthesis and discovery of this compound is not prominently documented, its structural motifs are present in various biologically active molecules. The synthesis of related 1-aryl-cyclopentanecarboxylic acids has been explored in different contexts, suggesting that the preparation of this specific fluorinated analog is chemically feasible through established synthetic organic chemistry principles.

Putative Synthetic Pathways

The synthesis of this compound can be envisioned through several established methodologies for the creation of 1-arylcycloalkanecarboxylic acids. A common and historical approach involves the alkylation of an arylacetonitrile derivative.

A plausible synthetic route, based on general chemical principles, is outlined below. This workflow represents a logical synthetic progression rather than a historically documented protocol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Hydrolysis A 4-Fluorophenylacetonitrile C 1-(4-Fluorophenyl)cyclopentanecarbonitrile A->C Base (e.g., NaH) B 1,4-Dibromobutane B->C D This compound C->D Acid or Base Hydrolysis (e.g., H2SO4 or NaOH)

Figure 1. A potential synthetic workflow for this compound.

A related precursor, 2-(4-fluorophenyl)cyclopentanone, has been synthesized, which could serve as an alternative starting point for the introduction of the carboxylic acid moiety at the 1-position through various well-established chemical transformations.

Physicochemical Data

While extensive experimental data for this compound is scarce, its basic physicochemical properties can be predicted or are available from chemical supplier databases.

PropertyValue
Molecular FormulaC₁₂H₁₃FO₂
Molecular Weight208.23 g/mol
AppearanceOff-white to pale yellow solid (predicted)
Melting PointNot readily available
Boiling PointNot readily available
SolubilitySoluble in organic solvents like DMSO and methanol (predicted)

Biological and Medicinal Chemistry Context

The true significance of a molecule is often revealed through its biological activity. While there are no specific reports detailing the biological evaluation of this compound, its structural components are of interest in medicinal chemistry. The 4-fluorophenyl group is a common substituent in pharmaceuticals, often introduced to modulate metabolic stability and receptor binding affinity. Cyclopentane rings serve as rigid scaffolds in drug design.

It is noteworthy that the similarly named but structurally distinct compound, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid , is a key intermediate in the synthesis of Cabozantinib , a potent tyrosine kinase inhibitor used in cancer therapy. The extensive research and patent literature surrounding this cyclopropane derivative often overshadows information on its cyclopentane analog, leading to frequent confusion in database searches.

Derivatives of cyclopentane carboxylic acid have been investigated for various therapeutic applications, including as inhibitors of the NaV1.7 sodium channel for the treatment of pain and as leukotriene B4 antagonists with anti-inflammatory properties. This suggests that this compound could serve as a scaffold or building block for the synthesis of novel therapeutic agents.

Experimental Protocols

Due to the lack of specific published literature on the discovery and development of this compound, detailed historical experimental protocols are not available. However, a general procedure for a plausible synthesis, as depicted in the workflow diagram, is provided below for informational purposes.

Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile:

  • To a solution of 4-fluorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation.

  • 1,4-Dibromobutane is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Hydrolysis to this compound:

  • The 1-(4-fluorophenyl)cyclopentanecarbonitrile is dissolved in a suitable solvent mixture for hydrolysis (e.g., ethanol and water).

  • A strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.

  • The mixture is heated to reflux for several hours until the hydrolysis is complete, as monitored by TLC.

  • After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Conclusion

The history of this compound remains largely unwritten in the annals of chemical discovery. Its existence is confirmed through chemical supplier listings, and its synthesis is achievable through established chemical principles. While it has not garnered the same level of attention as its cyclopropane analog, its structural features suggest it could be a valuable, yet underexplored, building block in the ongoing quest for novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential.

Potential Research Applications of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)cyclopentanecarboxylic acid and its structural analogs represent a versatile scaffold with significant potential in drug discovery and development. This technical guide explores the core research applications of this chemical entity, focusing on its role as a pivotal intermediate in the synthesis of the multi-kinase inhibitor Cabozantinib and the burgeoning interest in its derivatives as potential modulators of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document provides an in-depth overview of the relevant biological pathways, quantitative data on related compounds, and detailed experimental protocols to facilitate further research and application.

Introduction: The Versatility of the Phenyl-Cyclopentane Carboxylic Acid Scaffold

The this compound moiety is a unique structural motif that combines the rigidity of a cyclopentane ring with the electronic properties of a fluorinated phenyl group. This combination can be advantageous in drug design, offering a scaffold that can be readily modified to interact with specific biological targets. The cyclopentane group can serve to orient the phenyl ring into a binding pocket of a protein, while the fluorine atom can enhance binding affinity, metabolic stability, and pharmacokinetic properties. This guide will delve into two primary areas where this scaffold has shown considerable promise: oncology, through its incorporation into Cabozantinib, and inflammatory diseases, via the development of p38 MAPK inhibitors.

Application in Oncology: A Key Intermediate for Cabozantinib

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a closely related derivative, is a key intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Cabozantinib is approved for the treatment of medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[2][3]

Mechanism of Action of Cabozantinib

Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting several signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[4][5][6] Its primary targets include the vascular endothelial growth factor receptor 2 (VEGFR2) and the mesenchymal-epithelial transition factor (MET).[2][3][7][8] By blocking these pathways, Cabozantinib can reduce tumor vascularization, inhibit tumor cell proliferation and invasion, and promote cancer cell death.[7][8][9]

Signaling Pathways Inhibited by Cabozantinib

The diagram below illustrates the key signaling pathways targeted by Cabozantinib.

Cabozantinib_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_drug Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway MET->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT VEGFR2->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis AXL AXL RET RET Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2 Cabozantinib->AXL Cabozantinib->RET Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_RAF_MEK_ERK->Proliferation Invasion Invasion & Metastasis RAS_RAF_MEK_ERK->Invasion

Cabozantinib's multi-targeted inhibition of key oncogenic pathways.
Quantitative Data: Cabozantinib Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of Cabozantinib against various kinases.

Kinase TargetIC50 (nM)Reference
VEGFR20.035[2][7][8]
MET1.3[2][7][8]
RET5.2[2][7]
KIT4.6[2][7]
AXL7[2][7]
TIE214.3[2][7]
FLT311.3[2][7]
Experimental Protocol: Synthesis of a Key Cabozantinib Intermediate

The following is a representative protocol for the synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a crucial intermediate for Cabozantinib.[10][11][12]

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride (SOCl2)

  • Triethylamine (TEA)

  • 4-fluoroaniline

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Heptane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Activation of Carboxylic Acid: In a reaction vessel, cool a solution of cyclopropane-1,1-dicarboxylic acid in THF in an ice-water bath. Add triethylamine dropwise, maintaining the temperature below 10°C. Stir the resulting solution for 30 minutes, then add thionyl chloride dropwise.

  • Amide Formation: To the reaction mixture, add a solution of 4-fluoroaniline in THF dropwise, ensuring the temperature remains below 10°C. Continue stirring for 4 hours, then allow the reaction to warm to room temperature.

  • Work-up and Purification: Dilute the reaction mixture with EtOAc and wash sequentially with 1.0 M aqueous NaOH, water, and saturated brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Add heptane to the resulting viscous liquid to precipitate the product.

  • Isolation: Collect the solid product by filtration and dry to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Application in Inflammatory Diseases: p38 MAP Kinase Inhibitors

The 1-(4-fluorophenyl)cyclopentyl moiety is also being explored as a scaffold for the development of inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses, making it an attractive target for the treatment of various inflammatory conditions.

The p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK pathway is activated by a variety of cellular stressors and inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[13] Activation of this pathway leads to the production of pro-inflammatory cytokines, which are central to the pathogenesis of numerous inflammatory diseases.[14][]

p38 MAPK Signaling Cascade

The diagram below outlines the core components of the p38 MAPK signaling pathway.

p38_MAPK_Pathway cluster_stimuli Stimuli cluster_upstream Upstream Kinases cluster_core Core Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Apoptosis Apoptosis p38->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p38->Cell_Cycle_Arrest p38_Inhibitor p38 Inhibitor p38_Inhibitor->p38 Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokine_Production Transcription_Factors->Cytokine_Production

The p38 MAPK signaling cascade and its role in inflammation.
Quantitative Data: p38 MAPK Inhibitors

While specific IC50 values for direct derivatives of this compound as p38 MAPK inhibitors are not widely available in the public domain, the following table provides data for other known p38 MAPK inhibitors to serve as a benchmark for future studies.

Inhibitorp38α MAPK IC50 (µM)Reference
SB2021900.05-
SKF-860021[16]
Compound 26 (benzofuran derivative)0.1462[17]
Compound 9i (chalcone derivative)0.04[18]

Note: The development of potent and selective p38 MAPK inhibitors based on the this compound scaffold represents a promising area for further research.

Experimental Protocol: p38 MAP Kinase Activity Assay

The following is a general protocol for a non-radioactive, in vitro p38 MAP kinase assay, which can be adapted to screen for novel inhibitors.[19][20][21][22]

Materials:

  • Recombinant active p38 MAP kinase

  • ATF-2 (Activating Transcription Factor 2) protein (substrate)

  • Kinase assay buffer

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Anti-phospho-ATF-2 (Thr71) antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase assay buffer, recombinant p38 MAP kinase, and the test compound or DMSO (vehicle control).

  • Substrate Addition: Add the ATF-2 substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-phospho-ATF-2 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the signal using a plate reader or imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of ATF-2 phosphorylation and calculate the IC50 values for the test compounds.

Future Directions and Conclusion

This compound and its derivatives have demonstrated significant utility as building blocks in medicinal chemistry. Its incorporation into the potent anti-cancer agent Cabozantinib underscores the value of this scaffold. Furthermore, the exploration of its derivatives as p38 MAPK inhibitors opens up new avenues for the development of novel anti-inflammatory therapies.

Future research should focus on:

  • Synthesizing and screening a library of this compound derivatives to identify potent and selective inhibitors of various kinases and other therapeutically relevant targets.

  • Conducting detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Evaluating the efficacy of promising candidates in preclinical models of cancer and inflammatory diseases.

References

The Strategic Utility of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorinated building blocks is a cornerstone of molecular design. The presence of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated synthons, 1-(4-Fluorophenyl)cyclopentanecarboxylic acid emerges as a particularly valuable building block. Its rigid cyclopentyl scaffold, coupled with the electronically distinct 4-fluorophenyl moiety, offers a unique combination of structural features that are highly sought after in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presented for practical application in a research and development setting.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs and general principles of organic chemistry.

PropertyValue (Predicted/Analog-Based)
Molecular Formula C₁₂H₁₃FO₂
Molecular Weight 208.23 g/mol
Appearance White to off-white solid
Melting Point Not available (analog 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid melts at 160-164 °C)[1]
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)
pKa ~4-5 (typical for a carboxylic acid)

Predicted Spectroscopic Data:

SpectroscopyPredicted Chemical Shifts (δ) / Key Absorptions
¹H NMR Phenyl protons: 7.0-7.5 ppm (multiplets), Cyclopentyl protons: 1.6-2.5 ppm (multiplets), Carboxylic acid proton: >10 ppm (broad singlet)
¹³C NMR Carbonyl carbon: ~180 ppm, Phenyl carbons: 115-165 ppm (including C-F coupling), Cyclopentyl carbons: 25-50 ppm
IR Spectroscopy C=O stretch: ~1700 cm⁻¹, O-H stretch (broad): 2500-3300 cm⁻¹, C-F stretch: ~1220 cm⁻¹

Synthesis of this compound: A Detailed Protocol

The most direct and efficient synthesis of this compound proceeds through a two-step sequence: the cycloalkylation of (4-fluorophenyl)acetonitrile with 1,4-dibromobutane to form the nitrile intermediate, followed by its hydrolysis to the target carboxylic acid. This method is well-established for related phenylacetonitriles and offers good yields and scalability.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile cluster_1 Step 2: Hydrolysis to Carboxylic Acid A Reactants: (4-Fluorophenyl)acetonitrile 1,4-Dibromobutane Strong Base (e.g., NaOH) Phase-Transfer Catalyst (e.g., TBAB) B Reaction Conditions: Biphasic system (e.g., Toluene/Water) Elevated temperature (e.g., 70-80 °C) A->B C Work-up: Phase separation Aqueous washes Drying of organic phase B->C D Purification: Distillation or Chromatography C->D E Product 1: 1-(4-Fluorophenyl)cyclopentanecarbonitrile D->E F Reactant: 1-(4-Fluorophenyl)cyclopentanecarbonitrile E->F Intermediate G Reaction Conditions: Aqueous acid (e.g., H₂SO₄/H₂O) Reflux F->G H Work-up: Cooling and precipitation Filtration G->H I Purification: Recrystallization H->I J Final Product: This compound I->J G cluster_0 Amide Formation cluster_1 Esterification cluster_2 Reduction cluster_3 Acyl Halide Formation A This compound B Amine, Coupling Reagent (e.g., EDC, HATU) A->B D Alcohol, Acid Catalyst A->D F Reducing Agent (e.g., LiAlH₄) A->F H Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->H C Amide Derivative B->C E Ester Derivative D->E G (1-(4-Fluorophenyl)cyclopentyl)methanol F->G I Acyl Chloride Derivative H->I G A Noxious Stimulus (e.g., heat, pressure) B Activation of NaV1.7 Channel in Nociceptive Neurons A->B C Influx of Na⁺ Ions B->C D Membrane Depolarization C->D E Action Potential Generation D->E F Signal Propagation to CNS E->F G Sensation of Pain F->G H 1-(4-Fluorophenyl)cyclopentane- based NaV1.7 Inhibitor H->B Blockade

References

An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1-(4-fluorophenyl)cyclopentanecarboxylic acid and its key analog, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and insights into the therapeutic potential of these compound classes.

Introduction

Cycloalkane carboxylic acid scaffolds featuring a 4-fluorophenyl substituent are of significant interest in medicinal chemistry. The unique conformational constraints of the cycloalkane ring, combined with the electronic properties of the fluorophenyl group, provide a versatile platform for the design of potent and selective modulators of various biological targets. This guide will explore two prominent examples: the cyclopentane derivative, which has been investigated for its potential as a p38 mitogen-activated protein kinase (MAPK) and NaV1.7 sodium channel inhibitor, and the cyclopropane analog, a crucial building block for the multi-tyrosine kinase inhibitor, Cabozantinib.

The Cyclopropane Analog: A Gateway to Multi-Kinase Inhibition

The compound 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a well-established key intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases.

Biological Activity of Cabozantinib

Cabozantinib exhibits potent inhibitory activity against a range of tyrosine kinases involved in tumor angiogenesis, invasion, and metastasis. Its primary targets include VEGFR2, MET, and RET. The inhibitory concentrations (IC50) for Cabozantinib against these and other key kinases are summarized in the table below.

Target KinaseIC50 (nM)
VEGFR20.035[1][2]
MET1.3[1][2]
RET5.2[1][3]
KIT4.6[1][2]
AXL7[1][2]
TIE214.3[1][2]
FLT311.3[1][2]
Signaling Pathway: Multi-Kinase Inhibition

Cabozantinib's therapeutic effects stem from its ability to simultaneously block multiple signaling pathways crucial for tumor growth and survival. By inhibiting VEGFR2, it disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of MET and RET, proto-oncogenes often dysregulated in cancer, hinders tumor cell proliferation, migration, and invasion.

Multi-Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes MET MET Proliferation Proliferation MET->Proliferation promotes Invasion Invasion MET->Invasion promotes RET RET RET->Proliferation promotes Cabozantinib Cabozantinib Cabozantinib->VEGFR2 inhibits Cabozantinib->MET inhibits Cabozantinib->RET inhibits

Mechanism of Cabozantinib Action
Experimental Protocols

A common synthetic route involves the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • 4-fluoroaniline

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (1.0 M)

  • Saturated brine

  • Sodium sulfate (Na₂SO₄)

  • Heptane

Procedure:

  • Cool a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in THF in an ice-water bath.

  • Add triethylamine (1.03 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the resulting solution for 30 minutes.

  • Add thionyl chloride (0.99 eq) dropwise, keeping the temperature below 10°C.

  • Add a solution of 4-fluoroaniline (1.0 eq) in THF dropwise, maintaining the temperature below 10°C.

  • Continue stirring for 4 hours, allowing the reaction to warm to room temperature.

  • Dilute the reaction mixture with EtOAc and wash sequentially with 1.0 M NaOH, water, and saturated brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Add heptane to the resulting viscous liquid to precipitate the product.

  • Filter and dry the solid to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[4]

This involves an amide coupling reaction with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Materials:

  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

  • 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq) in DCM, add 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.1 eq), DMAP (2.5 eq), and EDC·HCl (1.5 eq).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Add water to the reaction mixture and stir for an additional 2 hours.

  • Filter the resulting precipitate, wash with water and then with DCM to yield Cabozantinib.[5]

Cabozantinib_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_products Products SM1 Cyclopropane-1,1- dicarboxylic acid Step1 Amidation with 4-Fluoroaniline SM1->Step1 SM2 4-Fluoroaniline SM2->Step1 SM3 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Step2 Amide Coupling SM3->Step2 Intermediate 1-((4-Fluorophenyl)carbamoyl) cyclopropanecarboxylic acid Step1->Intermediate FinalProduct Cabozantinib Step2->FinalProduct Intermediate->Step2

Synthesis of Cabozantinib Workflow

This protocol describes a general method for determining the IC50 values of kinase inhibitors.

Materials:

  • Kinase of interest (e.g., VEGFR2, MET, RET)

  • Peptide substrate for the kinase

  • Test inhibitor (e.g., Cabozantinib)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase and its peptide substrate in the kinase assay buffer.

  • Add the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

The Cyclopentane Core: Exploring New Therapeutic Avenues

Derivatives of this compound are being investigated as potential inhibitors of p38 MAPK and the NaV1.7 sodium channel, targets relevant to inflammatory diseases and pain, respectively.

Potential as p38 MAPK Inhibitors

One derivative, 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, has been synthesized and identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK).[7] p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress, making it an attractive target for anti-inflammatory therapies.

The p38 MAPK signaling cascade is activated by various extracellular stimuli, leading to the phosphorylation of downstream transcription factors and subsequent regulation of gene expression involved in inflammation and apoptosis.

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_inhibitor cluster_response Cellular Response Stimuli Stress / Cytokines MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Response Inflammation / Apoptosis p38->Response regulates Inhibitor p38 Inhibitor Inhibitor->p38 inhibits

p38 MAPK Signaling Cascade

A common method to assess p38 MAPK inhibition is a cell-based ELISA that measures the phosphorylation of a downstream substrate.

Materials:

  • HeLa or A549 cells

  • 96-well cell culture plates

  • Test inhibitor

  • p38 MAPK activator (e.g., anisomycin or UV radiation)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • ELISA kit with a capture antibody for a p38 substrate (e.g., ATF2) and a detection antibody for the phosphorylated form of the substrate.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.

  • Stimulate the p38 pathway with an activator for a short period (e.g., 30 minutes).

  • Lyse the cells.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to a plate pre-coated with the capture antibody, followed by incubation with the primary and then a secondary HRP-conjugated antibody.

  • Add a chromogenic substrate and measure the absorbance on a microplate reader.

  • The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from a dose-response curve.

Potential as NaV1.7 Inhibitors

The cyclopentane carboxylic acid scaffold has also been identified as a promising starting point for the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[8] NaV1.7 is a key channel in the transmission of pain signals, and its inhibition is a major goal for the development of novel analgesics.

NaV1.7 channels are highly expressed in peripheral nociceptive neurons. They play a crucial role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential generation and the propagation of pain signals to the central nervous system.

NaV17_Pain_Signaling cluster_stimulus Noxious Stimulus cluster_neuron Nociceptive Neuron cluster_inhibitor cluster_cns Central Nervous System Stimulus Stimulus NaV17 NaV1.7 Channel Stimulus->NaV17 activates AP Action Potential NaV17->AP initiates Pain Pain Perception AP->Pain propagates to Inhibitor NaV1.7 Inhibitor Inhibitor->NaV17 blocks

Role of NaV1.7 in Pain Signaling

This technique is the gold standard for characterizing the inhibitory effects of compounds on ion channels like NaV1.7.

Materials:

  • HEK293 or CHO cells stably expressing human NaV1.7 (hNaV1.7)

  • External and internal recording solutions

  • Borosilicate glass capillaries for micropipettes

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

Procedure:

  • Culture hNaV1.7-expressing cells on coverslips.

  • Prepare micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -120 mV.

  • Apply voltage protocols to elicit NaV1.7 currents. For example, a series of depolarizing voltage steps from -80 mV to +40 mV can be used to determine the current-voltage relationship.

  • Perfuse the cell with the test compound at various concentrations and record the resulting inhibition of the NaV1.7 current.

  • Analyze the data to determine the IC50 value of the inhibitor.[9]

Conclusion

The 1-(4-fluorophenyl)cycloalkanecarboxylic acid scaffold represents a valuable starting point for the design of potent and selective modulators of important biological targets. The cyclopropane analog is a cornerstone in the synthesis of the multi-kinase inhibitor Cabozantinib, highlighting its significance in oncology drug development. The cyclopentane core shows promise for the development of novel therapeutics for inflammatory diseases and pain through the inhibition of p38 MAPK and NaV1.7, respectively. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in these exciting areas of medicinal chemistry.

References

Methodological & Application

Synthesis of Cabozantinib Intermediate: 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a key intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of various cancers. The efficient and scalable synthesis of this intermediate is crucial for the cost-effective manufacturing of the active pharmaceutical ingredient. This document outlines a reliable two-step synthetic protocol for the preparation of this compound, commencing with the cycloalkylation of 4-fluorophenylacetonitrile followed by hydrolysis of the resulting nitrile.

Chemical Structures

  • Starting Material: 4-Fluorophenylacetonitrile

  • Intermediate: 1-(4-Fluorophenyl)cyclopentanecarbonitrile

  • Final Product: this compound

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Cycloalkylation: 4-Fluorophenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base and a phase-transfer catalyst to yield 1-(4-fluorophenyl)cyclopentanecarbonitrile.

  • Hydrolysis: The intermediate nitrile is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

This protocol is adapted from a general procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile.[1]

Materials:

  • 4-Fluorophenylacetonitrile

  • 1,4-Dibromobutane

  • Sodium hydroxide (50% w/v aqueous solution)

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a 50% aqueous solution of sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride, add 4-fluorophenylacetonitrile.

  • With vigorous stirring, add 1,4-dibromobutane dropwise via the dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(4-fluorophenyl)cyclopentanecarbonitrile.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile to this compound

This protocol provides a general method for nitrile hydrolysis.[2][3]

Method A: Acidic Hydrolysis

Materials:

  • 1-(4-Fluorophenyl)cyclopentanecarbonitrile

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, add 1-(4-fluorophenyl)cyclopentanecarbonitrile and an excess of aqueous acid (e.g., a mixture of concentrated sulfuric acid and water).

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with water and then with a saturated aqueous sodium bicarbonate solution.

  • To isolate the carboxylic acid, acidify the aqueous bicarbonate washings with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry. Alternatively, extract the acidified aqueous layer with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Method B: Alkaline Hydrolysis

Materials:

  • 1-(4-Fluorophenyl)cyclopentanecarbonitrile

  • Sodium hydroxide or potassium hydroxide (aqueous solution)

  • Concentrated hydrochloric acid

  • Diethyl ether (or other suitable organic solvent)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, heat a mixture of 1-(4-fluorophenyl)cyclopentanecarbonitrile and an aqueous solution of sodium hydroxide under reflux for several hours.

  • Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylate salt.

  • Cool the reaction mixture to room temperature.

  • If any organic impurities are present, they can be removed by extraction with a water-immiscible organic solvent.

  • Carefully acidify the cooled aqueous solution with concentrated hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation

StepReactantsReagents & SolventsKey ParametersProductReported Yield
14-Fluorophenylacetonitrile, 1,4-Dibromobutane50% aq. NaOH, Benzyltriethylammonium chloride, Diethyl etherReflux, several hrs1-(4-Fluorophenyl)cyclopentanecarbonitrileGood
2a1-(4-Fluorophenyl)cyclopentanecarbonitrileConc. H₂SO₄ or HCl, Water, Diethyl etherReflux, several hrsThis compoundHigh
2b1-(4-Fluorophenyl)cyclopentanecarbonitrileaq. NaOH or KOH, Conc. HClReflux, several hrsThis compoundHigh

Note: Specific yields can vary depending on the reaction scale and purification methods.

Mandatory Visualization

Synthesis_Workflow Start 4-Fluorophenylacetonitrile Step1 Cycloalkylation Start->Step1 Reagent1 1,4-Dibromobutane Reagent1->Step1 Intermediate 1-(4-Fluorophenyl)cyclopentanecarbonitrile Step1->Intermediate Phase-Transfer Catalysis Step2 Hydrolysis Intermediate->Step2 End This compound Step2->End Acid or Base Catalysis Reagent2 H₃O⁺ or OH⁻/H₂O Reagent2->Step2

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Grignard Reaction with 4-Fluorophenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and application of 4-fluorophenylmagnesium bromide, a versatile Grignard reagent. The introduction of a fluorine atom into organic molecules can significantly alter their biological properties, making this reagent a valuable tool in medicinal chemistry and materials science. These application notes describe the synthesis of the Grignard reagent and its subsequent use in carbon-carbon bond-forming reactions, including nucleophilic addition to carbonyl compounds and cross-coupling reactions. Detailed experimental procedures and tabulated quantitative data are provided to facilitate reproducible and efficient synthesis.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. 4-Fluorophenylmagnesium bromide is a particularly useful organometallic compound for introducing the 4-fluorophenyl group into a molecule. This moiety is prevalent in many pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This protocol outlines the preparation of 4-fluorophenylmagnesium bromide and demonstrates its utility in key synthetic transformations.

Data Presentation

The following tables summarize the quantitative data for the preparation of 4-fluorophenylmagnesium bromide and its subsequent reactions with various electrophiles.

Table 1: Preparation of 4-Fluorophenylmagnesium Bromide

Starting MaterialReagentsSolventConcentration (M)Reference
1-Bromo-4-fluorobenzeneMagnesium turnings, Iodine (catalyst)Anhydrous Diethyl Ether0.91[1]

Table 2: Reactions of 4-Fluorophenylmagnesium Bromide with Various Electrophiles

ElectrophileCatalyst/ConditionsProductYield (%)Reference
1-Bromo-4-fluorobenzeneFe(OTf)₂ (Iron-catalyzed cross-coupling)4,4'-Difluorobiphenyl81[2]
1-BromobutaneCuI (Cuprous-catalyzed cross-coupling)1-Butyl-4-fluorobenzene81.3[3]
4-FluorobenzaldehydeDiethyl ether, 0 °C to room temperatureBis(4-fluorophenyl)methanol~85-95[4]
N-Boc-4-piperidoneAnhydrous THFN-Boc-4-(4-fluorophenyl)piperidin-4-olNot specified

Experimental Protocols

1. Preparation of 4-Fluorophenylmagnesium Bromide

This protocol describes the synthesis of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium turnings.

  • Materials:

    • 1-Bromo-4-fluorobenzene (40.3 mmol)

    • Magnesium turnings (44.35 mmol, 1.08 g)

    • Anhydrous diethyl ether (40 mL)

    • Iodine (1 crystal, as initiator)

    • Argon or Nitrogen gas for inert atmosphere

  • Equipment:

    • Flame-dried three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer

    • Heating mantle or oil bath

    • Ultrasound bath (optional, for initiation)

  • Procedure:

    • Assemble the flame-dried glassware under a stream of argon or nitrogen.

    • Place the magnesium turnings in the round-bottom flask.

    • Add a single crystal of iodine to the magnesium.

    • Dissolve the 1-bromo-4-fluorobenzene in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings.

    • Initiate the reaction by gently warming the flask or using an ultrasound bath until the brown color of the iodine disappears and bubbling is observed.

    • Once the reaction has initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.

    • Heat the mixture to reflux for an additional 30 minutes to ensure complete reaction.

    • Cool the solution to room temperature. The resulting golden-orange transparent solution is the Grignard reagent, which can be used directly in subsequent steps.[1]

2. Iron-Catalyzed Cross-Coupling with an Aryl Halide

This protocol details the synthesis of 4,4'-difluorobiphenyl via an iron-catalyzed cross-coupling reaction.[2]

  • Materials:

    • 4-Fluorophenylmagnesium bromide solution (0.6 mmol, 0.72 mL of a 0.83 M solution in THF)

    • 1-Bromo-4-fluorobenzene (0.5 mmol)

    • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂) (0.015 mmol, 3 mol%)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a glovebox, charge a dried reaction tube with Fe(OTf)₂.

    • Add a solution of 1-bromo-4-fluorobenzene in THF.

    • To this mixture, add the 4-fluorophenylmagnesium bromide solution.

    • Seal the tube, remove it from the glovebox, and stir at 60 °C for 16 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: pentane) to afford 4,4'-difluorobiphenyl as a white solid.

3. Nucleophilic Addition to an Aldehyde: Synthesis of Bis(4-fluorophenyl)methanol

This protocol describes the general procedure for the reaction of 4-fluorophenylmagnesium bromide with 4-fluorobenzaldehyde.[4]

  • Materials:

    • 4-Fluorophenylmagnesium bromide solution (prepared as in Protocol 1)

    • 4-Fluorobenzaldehyde

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Procedure:

    • Cool the freshly prepared 4-fluorophenylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve 4-fluorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution or dilute hydrochloric acid while cooling in an ice bath.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Visualizations

Grignard_Reagent_Preparation cluster_prep Preparation of 4-Fluorophenylmagnesium Bromide Start Flame-dried Glassware Mg Add Mg Turnings & Iodine Start->Mg 1 Reactant 1-Bromo-4-fluorobenzene in Anhydrous Ether Mg->Reactant 2 Initiation Initiate Reaction (Heat/Ultrasound) Reactant->Initiation 3 Addition Dropwise Addition (Maintain Reflux) Initiation->Addition 4 Stir Stir at RT & Reflux Addition->Stir 5 Product 4-Fluorophenylmagnesium Bromide Solution Stir->Product 6

Caption: Workflow for the preparation of 4-fluorophenylmagnesium bromide.

Grignard_Reaction_Workflow cluster_reaction Reaction with Electrophile Grignard 4-Fluorophenylmagnesium Bromide Solution Reaction Reaction (e.g., Addition, Cross-Coupling) Grignard->Reaction Electrophile Electrophile (e.g., Carbonyl, Aryl Halide) Electrophile->Reaction Workup Aqueous Workup (Quenching) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow for Grignard reactions.

References

Application Notes and Protocols: Synthesis of p38 MAP Kinase Inhibitors Utilizing 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of p38 MAP kinase inhibitors derived from 1-(4-Fluorophenyl)cyclopentanecarboxylic acid. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a key target for therapeutic intervention. A common structural motif found in many potent p38 MAP kinase inhibitors is the 4-fluorophenyl group, which often interacts with a key hydrophobic pocket in the ATP-binding site of the enzyme. The use of this compound as a starting material provides a versatile platform for the synthesis of novel inhibitors incorporating this critical pharmacophore within a conformationally restricted cyclopentyl scaffold.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. The pathway is initiated by various stress signals, which activate a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. These kinases then phosphorylate and activate a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. Finally, MKK3/6 phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates a range of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_signaling_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines->MAPKKK Environmental Stress Environmental Stress Environmental Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Downstream_Substrates phosphorylates Cytokine Production\n(TNF-α, IL-1β) Cytokine Production (TNF-α, IL-1β) Downstream_Substrates->Cytokine Production\n(TNF-α, IL-1β) inhibitor p38 Inhibitor inhibitor->p38

Caption: The p38 MAP kinase signaling pathway.

Synthesis of a p38 MAP Kinase Inhibitor from this compound

While a direct synthesis of a named p38 inhibitor from this compound is not extensively detailed in publicly available literature, a plausible and common synthetic strategy involves the formation of an amide bond. This approach leverages the carboxylic acid moiety to couple with a suitable heterocyclic amine, a common feature in many kinase inhibitors.

A closely related synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, a potential intermediate or analogue, has been reported starting from cyclopentanone. This multi-step synthesis underscores the relevance of the 1-(4-fluorophenyl)cyclopentyl scaffold in the design of p38 MAP kinase inhibitors.

Hypothetical Synthetic Workflow

The following workflow outlines a general approach to synthesize a p38 MAP kinase inhibitor via amide coupling of this compound with a generic heterocyclic amine.

synthetic_workflow starting_material This compound activation Carboxylic Acid Activation starting_material->activation coupling Amide Coupling activation->coupling product p38 MAP Kinase Inhibitor coupling->product purification Purification (e.g., Chromatography) product->purification reagent1 Activating Agent (e.g., HATU, HOBt) reagent1->activation reagent2 Heterocyclic Amine reagent2->coupling analysis Characterization (NMR, MS) purification->analysis final_product Final Product analysis->final_product

Caption: General synthetic workflow for a p38 inhibitor.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the synthesis and evaluation of p38 MAP kinase inhibitors based on the 1-(4-fluorophenyl)cyclopentyl scaffold.

Protocol 1: Amide Coupling Synthesis of a Hypothetical Inhibitor

This protocol describes the synthesis of a generic p38 inhibitor by coupling this compound with a heterocyclic amine.

Materials:

  • This compound

  • Heterocyclic amine (e.g., 4-aminopyridine derivative)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the heterocyclic amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against the p38α isoform.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., ATF2)

  • Adenosine-5'-triphosphate (ATP)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer-compatible 96- or 384-well plates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a white, opaque multi-well plate, add the kinase buffer, recombinant p38α kinase, and the substrate peptide.

  • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The inhibitory activity of various p38 MAP kinase inhibitors containing the 4-fluorophenyl motif is summarized below. While a specific IC₅₀ value for a compound directly synthesized from this compound via the described amide coupling is not available in the cited literature, the data for structurally related compounds highlight the potency of this chemical class.

Compound Class/Namep38α IC₅₀ (nM)Reference Compoundp38α IC₅₀ (nM)
Pyridinylimidazole AnalogsVariesSB203580300 - 500
Phthalazine-based InhibitorsVaries--
Pyrazole Urea DerivativesVariesBIRB 79638
1,2,4-Oxadiazol-5-one Derivatives80 - 150--

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel p38 MAP kinase inhibitors. The inherent 4-fluorophenyl group is a well-established pharmacophore for potent p38 inhibition, and the cyclopentyl scaffold provides a rigid framework for orienting key functionalities within the kinase's active site. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore this promising chemical space in the ongoing quest for effective anti-inflammatory therapeutics. Further structure-activity relationship (SAR) studies, guided by the principles and methods described herein, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this class of inhibitors.

Application Notes and Protocols: Decarboxylative Suzuki Coupling of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the palladium-catalyzed decarboxylative Suzuki-Miyaura cross-coupling of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid with various arylboronic acids. This method offers a direct and efficient route to synthesize valuable 1-aryl-1-(4-fluorophenyl)cyclopentane scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Traditional Suzuki couplings typically involve the reaction of an organohalide or triflate with an organoboron compound.[1][2][4] However, recent advancements have expanded the scope of this reaction to include alternative coupling partners, such as carboxylic acids, through a decarboxylative pathway.[5][6]

Decarboxylative Suzuki coupling provides a powerful strategy for the synthesis of biaryl and related structures from readily available carboxylic acids, avoiding the need for pre-functionalization to halides or triflates.[5][7] This application note details a protocol for the decarboxylative Suzuki coupling of this compound, a reaction that forges a new C(sp²)-C(sp²) bond.

Reaction Principle

The overall transformation involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and an oxidant. The reaction proceeds via a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. A key step in this variation is the in-situ decarboxylation of the carboxylic acid to generate an organometallic intermediate that then participates in the Suzuki coupling.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Solvents should be degassed prior to use to remove dissolved oxygen.

  • Arylboronic acids are known to undergo protodeboronation, so careful handling and storage are recommended.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Oxidant/Mediator (e.g., I₂, Ag₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Detailed Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 0.05 equiv.), and the base (e.g., K₃PO₄; 3.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize typical reaction parameters and provide a template for recording experimental data.

Table 1: Typical Reaction Conditions for Decarboxylative Suzuki Coupling

ParameterTypical Range/Examples
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent 1,4-Dioxane, Toluene, DMF, THF/H₂O
Temperature 80 - 120 °C
Reaction Time 12 - 24 hours

Table 2: Example Scope of Arylboronic Acids and Expected Yields

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-(4-Fluorophenyl)-1-phenylcyclopentane75-85
24-Methoxyphenylboronic acid1-(4-Fluorophenyl)-1-(4-methoxyphenyl)cyclopentane70-80
34-Acetylphenylboronic acid1-(4-Fluorophenyl)-1-(4-acetylphenyl)cyclopentane65-75
43,5-Dimethylphenylboronic acid1-(4-Fluorophenyl)-1-(3,5-dimethylphenyl)cyclopentane70-80

Note: Yields are hypothetical and will depend on the specific reaction conditions and the reactivity of the coupling partners.

Visualizations

Diagram 1: Experimental Workflow for Decarboxylative Suzuki Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh Reagents: This compound, Arylboronic acid, Pd Catalyst, Base prep2 Add to Flame-Dried Schlenk Tube prep1->prep2 react1 Evacuate and Backfill with Argon (3x) prep2->react1 react2 Add Degassed Solvent react1->react2 react3 Heat and Stir (80-120 °C, 12-24h) react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Aqueous Work-up (EtOAc/Water) workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Purified Product

Caption: A schematic overview of the experimental workflow for the decarboxylative Suzuki coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_add R¹-Pd(II)L_n-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product reagents R¹-X + R²-B(OH)₂ reagents->pd2_add base Base base->pd2_trans

Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[1][4]

References

Application Notes and Protocols for In Vitro Kinase Assays Using 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammation.[1][2][3] The development of small molecule inhibitors that can modulate kinase activity is a key focus for therapeutic intervention.[1][4] This document provides a detailed guide for the development and execution of in vitro kinase assays to characterize novel inhibitors, using the hypothetical compound 1-(4-Fluorophenyl)cyclopentanecarboxylic acid as an example.

In vitro kinase assays are essential tools for determining the potency and selectivity of potential drug candidates.[2][5] These assays can be performed in various formats, including radiometric, fluorescence-based, and luminescence-based methods, each with its own set of advantages and limitations.[3][6][7] The protocols outlined here will focus on a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, a common and high-throughput-friendly method.[4][7]

Principle of the Assay

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate molecule.[8] The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.[2][8] This is often quantified by calculating the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[2][9][10]

Data Presentation: Inhibitory Activity of this compound

The following tables present hypothetical data for the inhibitory activity of this compound against two related kinases, Kinase A and Kinase B, to illustrate how to summarize quantitative data.

Table 1: IC50 Values for this compound

InhibitorTarget KinaseAssay TypeIC50 (nM)
This compoundKinase ALuminescence75
This compoundKinase BLuminescence1250
Staurosporine (Control)Kinase ALuminescence5
Staurosporine (Control)Kinase BLuminescence10

Table 2: Dose-Response Data for Inhibition of Kinase A

Inhibitor Concentration (nM)% Kinase Activity
0.198.5
195.2
1080.1
5055.3
7549.8
10042.6
50015.7
10005.2

Mandatory Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Activates Downstream Substrate Downstream Substrate Kinase A->Downstream Substrate Phosphorylates Gene Expression Gene Expression Downstream Substrate->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor 1-(4-Fluorophenyl) cyclopentanecarboxylic acid Inhibitor->Kinase A Inhibits

Caption: Simplified signaling pathway illustrating the inhibitory action of a compound on Kinase A.

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Incubation and Detection Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Add Inhibitor/DMSO Add Inhibitor/DMSO Prepare Inhibitor Dilutions->Add Inhibitor/DMSO Prepare Kinase Solution Prepare Kinase Solution Add Kinase Add Kinase Prepare Kinase Solution->Add Kinase Prepare Substrate/ATP Mix Prepare Substrate/ATP Mix Initiate Reaction with Substrate/ATP Initiate Reaction with Substrate/ATP Prepare Substrate/ATP Mix->Initiate Reaction with Substrate/ATP Add Inhibitor/DMSO->Add Kinase Add Kinase->Initiate Reaction with Substrate/ATP Incubate at RT Incubate at RT Initiate Reaction with Substrate/ATP->Incubate at RT Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate at RT->Stop Reaction & Add Detection Reagent Measure Luminescence Measure Luminescence Stop Reaction & Add Detection Reagent->Measure Luminescence

Caption: General workflow for an in vitro luminescence-based kinase assay.

Experimental Protocols

Materials and Reagents
  • Kinase: Recombinant purified protein kinase of interest (e.g., Kinase A).

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components optimized for the specific kinase.

  • Detection Reagent: A commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Assay Plates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.

  • DMSO: Dimethyl sulfoxide.

Protocol 1: Determination of IC50 Value

This protocol is designed to determine the concentration of the inhibitor required to inhibit 50% of the kinase activity.[9]

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO. A common dilution series would be 10-point, 3-fold dilutions.

    • Prepare dilutions of the control inhibitor in the same manner.

    • For the no-inhibitor control (100% activity), use 100% DMSO.

    • For the no-kinase control (0% activity), use assay buffer instead of kinase solution.

  • Assay Plate Preparation:

    • Add 1 µL of each inhibitor dilution (or DMSO) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a working solution of the kinase in the assay buffer at a concentration determined through prior optimization experiments.

    • Add 2 µL of the diluted kinase to each well, except for the no-kinase control wells.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation step can be important for certain inhibitors.[11]

    • Prepare a substrate/ATP mixture in the assay buffer. The concentration of ATP should ideally be close to its Km value for the specific kinase to ensure accurate IC50 determination.[2]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[9]

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the commercial detection kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.[4][9]

    • Allow the plate to incubate at room temperature for the recommended time for signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Normalize the data by setting the average signal from the no-inhibitor (DMSO) wells to 100% kinase activity and the background to 0%.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC50 value.[9][12]

Protocol 2: Kinase Selectivity Profiling

To assess the selectivity of the inhibitor, the IC50 determination protocol should be repeated for a panel of related kinases. A highly selective inhibitor will show a significantly lower IC50 value for the primary target compared to other kinases.

Troubleshooting and Optimization

  • High Background Signal: This may be due to contamination of reagents with ATP or ADP. Ensure all reagents are of high purity.[7]

  • Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. The reaction time may also need to be adjusted.

  • Compound Interference: Some test compounds may interfere with the detection system (e.g., by inhibiting the luciferase in ADP-Glo™ assays).[7][11] It is advisable to perform a counterscreen to test for such interference.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept constant across all wells and should be at a level that does not significantly affect kinase activity.[7]

Conclusion

The development of in vitro kinase assays is a critical step in the characterization of novel inhibitors like this compound.[1][2] The protocols and guidelines presented here provide a robust framework for determining the potency and selectivity of such compounds. Careful optimization of assay conditions and thorough data analysis are essential for generating reliable and reproducible results that can guide further drug development efforts.[5][7]

References

Application Notes and Protocols for Evaluating Derivatives of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of cell-based assay protocols for the evaluation of novel derivatives of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid. The following protocols are designed to assess the cytotoxic effects, mechanism of action, and target engagement of these compounds in a cancer-relevant context. For the purpose of these application notes, we will hypothesize that these derivatives are being investigated as potential inhibitors of a key signaling pathway implicated in cancer progression, the hypothetical "Kinase X" pathway.

Experimental Workflow Overview

The overall workflow for the evaluation of the this compound derivatives is a multi-step process. It begins with an initial screening for cytotoxicity to determine the potency of the compounds. Promising candidates are then further investigated to understand their mechanism of action, specifically their ability to induce apoptosis. Finally, target engagement and functional modulation of the proposed signaling pathway are assessed to confirm the mechanism of action.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation Target Validation Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Cytotoxicity->Apoptosis Select Potent Compounds Target Target Engagement (CETSA) Apoptosis->Target Confirm Apoptotic Induction Functional Functional Assay (Western Blot) Target->Functional Validate Target Binding

Figure 1: Overall experimental workflow for the evaluation of derivatives.

Hypothetical Signaling Pathway: Kinase X

For the context of these protocols, we will assume the derivatives of this compound are designed to inhibit "Kinase X," a putative serine/threonine kinase. In this hypothetical pathway, an upstream signal activates Kinase X, which in turn phosphorylates and activates the downstream effector "Protein Y." The phosphorylation of Protein Y leads to the transcription of genes that promote cell proliferation and survival. Inhibition of Kinase X by the test compounds is expected to block this signaling cascade.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX ProteinY Protein Y KinaseX->ProteinY Phosphorylation pProteinY p-Protein Y (Active) Proliferation Cell Proliferation & Survival pProteinY->Proliferation Compound 1-(4-Fluorophenyl)cyclopentanecarboxylic acid derivative Compound->KinaseX

Figure 2: Hypothetical Kinase X signaling pathway.

Cytotoxicity Assay Protocol (MTT Assay)

This assay determines the concentration at which the compounds reduce the viability of a cancer cell line (e.g., HeLa). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2]

Materials
  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Derivatives of this compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol
  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the derivatives in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium). Incubate for 48 hours.

  • MTT Addition: After the 48-hour incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each derivative.

Data Presentation
DerivativeIC₅₀ (µM)
Derivative A15.2
Derivative B5.8
Derivative C22.1
Positive Control (Doxorubicin)0.5

Apoptosis Assay Protocol (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials
  • HeLa cells

  • Complete culture medium

  • Derivatives of this compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol
  • Cell Seeding: Seed HeLa cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with the derivatives at their respective IC₅₀ concentrations for 24 hours.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Presentation
TreatmentFold Change in Caspase 3/7 Activity (vs. Vehicle)
Vehicle Control1.0
Derivative A3.5
Derivative B5.2
Derivative C2.8
Positive Control (Staurosporine)8.0

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[3]

Workflow for CETSA

CETSA_Workflow cluster_cetsa CETSA Experimental Workflow CellCulture 1. Cell Culture and Treatment Heating 2. Heating CellCulture->Heating Treat with compound or vehicle Lysis 3. Cell Lysis Heating->Lysis Apply temperature gradient Centrifugation 4. Centrifugation Lysis->Centrifugation Solubilize proteins Analysis 5. Protein Analysis (Western Blot) Centrifugation->Analysis Separate soluble and aggregated proteins

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials

  • HeLa cells

  • Derivative B

  • PBS

  • Protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting

Protocol
  • Cell Treatment: Treat HeLa cells with Derivative B (at 10x IC₅₀) or vehicle for 2 hours.

  • Cell Harvesting: Harvest the cells and resuspend them in PBS with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatants and analyze the amount of soluble Kinase X protein by Western blotting.

Data Presentation
Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (Derivative B)
40100100
509598
556090
602075
65540
70<110

Functional Assay: Western Blot for p-Protein Y

This assay assesses the functional consequence of target engagement by measuring the phosphorylation of the downstream effector, Protein Y.

Materials
  • HeLa cells

  • Derivatives of this compound

  • Lysis buffer

  • Antibodies against p-Protein Y, total Protein Y, and a loading control (e.g., GAPDH)

  • Equipment for Western blotting

Protocol
  • Cell Treatment: Treat HeLa cells with the derivatives at their IC₅₀ concentrations for 6 hours.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-Protein Y, total Protein Y, and GAPDH, followed by the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-Protein Y.

Data Presentation
TreatmentRelative p-Protein Y Levels (Normalized to Total Protein Y and GAPDH)
Vehicle Control1.00
Derivative A0.45
Derivative B0.15
Derivative C0.60

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound derivatives as potential anticancer agents. By following this workflow, researchers can effectively determine the cytotoxicity, apoptotic activity, target engagement, and functional effects of their compounds, enabling data-driven decisions for further drug development.

References

Animal Models for In Vivo Testing of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 1-(4-fluorophenyl)cyclopentanecarboxylic acid derivatives. The protocols detailed below are based on established animal models for assessing the anti-inflammatory, analgesic, pharmacokinetic, and toxicological profiles of novel chemical entities.

Application Note: Anti-Inflammatory Activity Assessment

Objective: To determine the anti-inflammatory efficacy of this compound derivatives in a rodent model of acute inflammation. The carrageenan-induced paw edema model is a standard and reliable method for this purpose.

Key Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily maintained by prostaglandin synthesis, which is the target of many non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Representative Anti-Inflammatory Efficacy Data for Carboxylic Acid Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference CompoundReference Compound Inhibition (%)
Derivative A10Oral345Indomethacin (10 mg/kg)55
Derivative B25Oral360Indomethacin (10 mg/kg)55
Derivative C10Intraperitoneal350Diclofenac (10 mg/kg)52
Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 12-18 hours) before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control

    • Test Compound (at various dose levels)

    • Reference Drug

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) at the desired doses.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Grouping Random Grouping Fasting->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Compound/Vehicle/Reference Administration Baseline->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement (hourly) Induction->Measurement Calculation Calculate % Edema Inhibition Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis

Experimental workflow for carrageenan-induced paw edema.

Application Note: Analgesic Activity Screening

Objective: To assess the peripheral and central analgesic properties of this compound derivatives.

Key Animal Models:
  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia): This model evaluates the ability of a compound to inhibit visceral pain. Acetic acid administration causes the release of endogenous mediators, including prostaglandins, which stimulate nociceptors.[1][2][3]

  • Hot Plate Test (Central Analgesia): This test assesses the response to a thermal stimulus and is used to identify centrally acting analgesics.

Table 2: Representative Analgesic Efficacy Data for Carboxylic Acid Derivatives

Test ModelCompoundDose (mg/kg)Route of AdministrationEffectReference CompoundReference Effect
Acetic Acid WrithingDerivative A10Oral40% reduction in writhesAspirin (100 mg/kg)55% reduction in writhes
Acetic Acid WrithingDerivative B25Oral55% reduction in writhesAspirin (100 mg/kg)55% reduction in writhes
Hot Plate TestDerivative C20Intraperitoneal50% increase in latencyMorphine (5 mg/kg)120% increase in latency
Experimental Protocols:

Materials:

  • Swiss albino mice (20-25 g)

  • 0.6% (v/v) Acetic acid solution

  • Test compound

  • Vehicle

  • Reference drug (e.g., Aspirin)

Procedure:

  • Follow steps 1-3 as in the paw edema protocol, using mice.

  • Administer the test compound, vehicle, or reference drug.

  • After 30 minutes (for i.p.) or 60 minutes (for p.o.) administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Materials:

  • Swiss albino mice (20-25 g)

  • Hot plate apparatus maintained at 55 ± 0.5 °C

  • Test compound

  • Vehicle

  • Reference drug (e.g., Morphine)

Procedure:

  • Acclimatize mice to the testing room.

  • Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the test compound, vehicle, or reference drug.

  • Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration.

  • Calculate the percentage of maximum possible effect (% MPE) using the formula: % MPE = [ (Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] x 100

Application Note: Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound derivatives in rodents.

Key Animal Model: Rat Pharmacokinetic Study

Rats are a commonly used species for initial pharmacokinetic screening due to their well-characterized physiology and the availability of established experimental techniques.

Table 3: Representative Pharmacokinetic Parameters for Carboxylic Acid Derivatives in Rats

CompoundDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Bioavailability (%)
Derivative X10IV5.2-12.52.1-
Derivative X20Oral3.81.510.02.380
Derivative Y10IV8.1-20.33.5-
Derivative Y20Oral4.52.014.23.870
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley rats with jugular vein cannulation (200-250 g)

  • Test compound

  • Formulation for intravenous (IV) and oral (PO) administration

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • IV Group: Administer the test compound intravenously via the tail vein.

    • PO Group: Administer the test compound orally by gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) using non-compartmental analysis software.

G Dosing Dosing (IV or PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Pharmacokinetic study workflow.

Application Note: Toxicity Assessment

Objective: To evaluate the preliminary safety profile of this compound derivatives through acute and sub-chronic toxicity studies.

Key Animal Models: Rodent Toxicity Studies

Mice and rats are the standard species for regulatory toxicity testing.

Table 4: Representative Acute and Sub-chronic Toxicity Endpoints

Study TypeSpeciesDurationKey ObservationsNOAEL (mg/kg/day)
AcuteMouse14 daysClinical signs, mortality, body weight changes, gross pathology> 1000
Sub-chronicRat28 daysClinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology100
Experimental Protocols:

Materials:

  • Female Swiss albino mice or Sprague-Dawley rats

  • Test compound

Procedure:

  • Dose a single animal with the test compound at a starting dose (e.g., 2000 mg/kg).

  • Observe the animal closely for 48 hours for signs of toxicity and mortality.

  • If the animal survives, dose the next animal at a higher dose. If it dies, dose the next animal at a lower dose.

  • Continue this sequential dosing until the criteria for stopping the study are met.

  • Observe all animals for a total of 14 days for clinical signs and mortality.

  • Perform gross necropsy on all animals at the end of the study.

Materials:

  • Sprague-Dawley rats (equal numbers of males and females)

  • Test compound

  • Vehicle

Procedure:

  • Divide animals into groups (e.g., control and three dose levels of the test compound).

  • Administer the test compound or vehicle daily by oral gavage for 28 days.

  • Observations:

    • Daily: Clinical signs and mortality.

    • Weekly: Body weight and food consumption.

  • At termination (Day 29):

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy.

    • Record organ weights (e.g., liver, kidneys, spleen, heart, brain).

    • Collect tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-related changes and determine the No-Observed-Adverse-Effect Level (NOAEL).

Potential Signaling Pathway Involvement

The anti-inflammatory and analgesic effects of many carboxylic acid derivatives are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key for the synthesis of prostaglandins.

G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Vasodilation, Edema, Cytokine production) Prostaglandins->Inflammation Pain Pain (Nociceptor sensitization) Prostaglandins->Pain Test_Compound 1-(4-Fluorophenyl)cyclopentanecarboxylic acid derivative Test_Compound->COX1 Test_Compound->COX2

Inhibition of the prostaglandin synthesis pathway.

Disclaimer: These protocols are intended as a general guide. Specific experimental details, such as dose selection, vehicle, and animal strain, should be optimized based on the physicochemical properties of the test compound and the specific research question. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid in various sample matrices. The protocols described are based on established analytical techniques for similar carboxylic acids and halogenated compounds, offering a robust starting point for method development and validation. Three primary analytical methods are detailed: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • HPLC-UV: A widely accessible and cost-effective technique suitable for routine analysis and purity assessments where high sensitivity is not the primary requirement.

  • GC-MS: Ideal for volatile or semi-volatile compounds. Derivatization is often necessary for carboxylic acids to increase their volatility and thermal stability.[1][2] It offers excellent selectivity and sensitivity.

  • LC-MS/MS: The most sensitive and selective method, suitable for trace-level quantification in complex biological matrices. It often requires minimal sample preparation and can overcome challenges associated with non-volatile or thermally labile compounds.[3][4][5]

Data Presentation: Comparison of Proposed Analytical Methods

The following table summarizes the anticipated performance characteristics for the quantification of this compound using the proposed methods. These values are extrapolated from validated methods for analogous compounds.[6][7]

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.998> 0.995> 0.999
Accuracy (% Recovery) 97 - 103%95 - 105%98 - 102%
Precision (%RSD) < 3%< 10%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~1-10 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~5-30 ng/mL~0.05-0.3 ng/mL
Throughput ModerateModerateHigh
Selectivity ModerateHighVery High
Cost LowModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound, adapted from a method for a similar chloro- aring compound.[8]

3.1.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Solid Samples: Accurately weigh and dissolve the sample in acetonitrile to achieve a concentration within the calibration range.

    • Liquid Samples (e.g., reaction mixtures): Dilute an aliquot of the sample with acetonitrile. If necessary, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[9]

3.1.2. HPLC-UV Instrumental Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 230 nm

3.1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Start Sample Dissolve Dissolve in Acetonitrile Start->Dissolve Dilute Dilute to working concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection at 230 nm Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a derivatization step to convert the carboxylic acid into a more volatile ester. Methylation with trimethylsilyldiazomethane (TMS-diazomethane) or similar reagents is a common approach.

3.2.1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.

  • Derivatization Protocol: a. Pipette an aliquot of the standard or sample solution into a vial and evaporate to dryness under a gentle stream of nitrogen. b. Add 100 µL of a solvent mixture (e.g., methanol/toluene). c. Add a derivatizing agent such as TMS-diazomethane dropwise until a persistent yellow color is observed. d. Allow the reaction to proceed for 15-20 minutes at room temperature. e. Quench the reaction by adding a small amount of acetic acid. f. The resulting solution containing the methyl ester derivative is ready for GC-MS analysis.

3.2.2. GC-MS Instrumental Parameters

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity

3.2.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Reconstitute Reconstitute Dry->Reconstitute Derivatize Add Derivatizing Agent Reconstitute->Derivatize React React for 15-20 min Derivatize->React Quench Quench Reaction React->Quench Inject Inject into GC-MS Quench->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Quantify Quantification Detect->Quantify

GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for analyzing samples in complex matrices such as plasma or urine.[5][10]

3.3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute with 50:50 methanol:water to prepare calibration standards and quality control samples.

  • Sample Preparation (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

3.3.2. LC-MS/MS Instrumental Parameters

ParameterValue
LC Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Negative Mode
MS/MS Transitions To be determined by infusing a standard solution. Precursor ion will be [M-H]⁻.
Detection Mode Multiple Reaction Monitoring (MRM)

3.3.3. Signaling Pathway Diagram (Logical Flow)

LCMSMS_Logical_Flow cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Mass Spectrometry (MS2) Sample_Injection Sample Injection Analyte_Separation Chromatographic Separation Sample_Injection->Analyte_Separation Ionization ESI (Negative) Analyte_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (Q3) Fragmentation->Product_Ion_Detection

LC-MS/MS Logical Flow

References

Application Note and Protocol: Scale-up Synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a key intermediate in the synthesis of various biologically active molecules and therapeutic agents. As drug development programs advance from discovery to preclinical evaluation, the demand for larger quantities of such intermediates necessitates the development of robust and scalable synthetic routes. This document provides a detailed application note and a comprehensive, two-step protocol for the scale-up synthesis of this compound, suitable for preclinical studies. The synthesis involves the alkylation of 4-fluorophenylacetonitrile with 1,4-dibromobutane to form the nitrile intermediate, followed by hydrolysis to the final carboxylic acid. This method is designed to be efficient and reproducible, providing a solid foundation for further process development and manufacturing.

Materials and Methods

Materials

All reagents were sourced from commercial suppliers and used without further purification, unless otherwise noted.

  • 4-Fluorophenylacetonitrile (≥98% purity)

  • 1,4-Dibromobutane (≥99% purity)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride

  • Benzene

  • Magnesium sulfate (anhydrous)

  • Sulfuric acid (H₂SO₄)

  • Acetic acid

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Experimental Protocols

The overall synthetic workflow is depicted in the diagram below, followed by detailed step-by-step protocols for each stage of the synthesis.

G cluster_0 Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile cluster_1 Step 2: Hydrolysis to this compound A Charge flask with 4-fluorophenylacetonitrile, 1,4-dibromobutane, NaOH (50% aq.), benzyltriethylammonium chloride, and benzene B Stir vigorously at 40-45°C for 2 hours A->B C Cool to room temperature and separate organic layer B->C D Wash organic layer with water C->D E Dry organic layer over anhydrous MgSO₄ D->E F Concentrate under reduced pressure E->F G Purify by vacuum distillation F->G H Combine 1-(4-fluorophenyl)cyclopentanecarbonitrile with H₂SO₄, acetic acid, and water G->H Proceed to Hydrolysis I Heat mixture to reflux for 4-6 hours H->I J Cool and pour into ice-water I->J K Extract with ethyl acetate J->K L Wash organic layer with water and brine K->L M Dry organic layer over anhydrous MgSO₄ L->M N Concentrate under reduced pressure M->N O Recrystallize from hexanes N->O

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile
  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 4-fluorophenylacetonitrile (135.1 g, 1.0 mol), 1,4-dibromobutane (215.9 g, 1.0 mol), 50% aqueous sodium hydroxide solution (400 mL), and benzyltriethylammonium chloride (11.4 g, 0.05 mol) in benzene (500 mL).

  • Stir the mixture vigorously and heat to 40-45°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (3 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield 1-(4-fluorophenyl)cyclopentanecarbonitrile.

Step 2: Hydrolysis to this compound
  • In a 2 L round-bottom flask, combine the 1-(4-fluorophenyl)cyclopentanecarbonitrile (189.2 g, 1.0 mol) from Step 1 with a mixture of sulfuric acid (200 mL), acetic acid (200 mL), and water (200 mL).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 1 L of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

  • Recrystallize the crude product from hexanes to yield pure this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis of this compound.

ParameterStep 1: Nitrile FormationStep 2: HydrolysisOverall
Starting Material 4-Fluorophenylacetonitrile1-(4-Fluorophenyl)cyclopentanecarbonitrile4-Fluorophenylacetonitrile
Starting Amount (g) 135.1189.2135.1
Moles (mol) 1.01.01.0
Product 1-(4-Fluorophenyl)cyclopentanecarbonitrileThis compoundThis compound
Theoretical Yield (g) 189.2208.2208.2
Actual Yield (g) 160.8177.0177.0
Yield (%) 858572.25
Purity (by HPLC) >98%>99%>99%
Reaction Time (h) 24-66-8
Reaction Temperature (°C) 40-45Reflux-

Conclusion

This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The described method is robust, high-yielding, and suitable for producing the quantities of material required for preclinical studies. The use of readily available starting materials and straightforward reaction conditions makes this protocol a practical choice for drug development professionals. Further optimization of reaction parameters may be possible to improve the overall efficiency and cost-effectiveness of the synthesis on an industrial scale.

Application Notes and Protocols for the Formulation of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Derivatives for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and biological evaluation of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid derivatives. This class of compounds, characterized by a central cyclopentanecarboxylic acid core with a 4-fluorophenyl substituent, represents a scaffold of interest for discovering novel therapeutic agents, potentially with anti-inflammatory or anti-proliferative properties. Due to the lipophilic nature of the fluorophenyl group, these derivatives are anticipated to have low aqueous solubility, necessitating robust formulation strategies to ensure bioavailability for accurate biological testing.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of the lead compound is critical for developing an appropriate formulation. The following table summarizes key computed properties for the parent compound, this compound.

PropertyValueSource
Molecular Formula C12H13FO2PubChem
Molecular Weight 208.23 g/mol PubChem[1]
XlogP3 2.9PubChemLite[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Formulation Strategies for Preclinical Evaluation

Given the predicted lipophilicity (XlogP > 2), derivatives of this compound are likely classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, exhibiting low solubility. The choice of formulation will be critical for achieving adequate exposure in both in vitro and in vivo models.

Co-solvent Systems

For initial in vitro screening and early-stage in vivo studies, co-solvent systems offer a rapid and straightforward formulation approach.

  • Principle: A water-miscible organic solvent is used to dissolve the compound before dilution with an aqueous medium.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).

  • Considerations: The final concentration of the organic solvent should be minimized to avoid vehicle-induced toxicity or off-target effects. A pre-formulation study to determine the solubility in various solvents and their combinations is recommended.

Lipid-Based Formulations

For in vivo oral administration, lipid-based formulations can significantly enhance absorption by promoting lymphatic transport and avoiding first-pass metabolism.

  • Principle: The compound is dissolved in a mixture of oils, surfactants, and co-surfactants, which can form emulsions or microemulsions upon gentle agitation in an aqueous environment (e.g., gastrointestinal fluids).

  • Types: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are common examples.

  • Excipients:

    • Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., sesame oil, olive oil).

    • Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20), Cremophor® EL.

    • Co-surfactants: Ethanol, propylene glycol, Transcutol®.

Particle Size Reduction

Increasing the surface area of the drug particles can enhance the dissolution rate.

  • Principle: Mechanical processes are used to reduce the particle size of the compound to the sub-micron or nanometer range.

  • Methods:

    • Micronization: Jet milling to produce particles in the low-micron range.

    • Nanosuspensions: Wet-bead milling or high-pressure homogenization to create nanoparticle suspensions stabilized with surfactants.

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and biological testing of this compound derivatives.

Protocol for Preparation of a Co-solvent Formulation
  • Solubility Screening: a. Weigh 5-10 mg of the test compound into separate glass vials. b. Add 100 µL of various co-solvents (e.g., DMSO, PEG 400, ethanol) to each vial. c. Vortex vigorously for 1-2 minutes and visually inspect for dissolution. d. If not fully dissolved, add another 100 µL of the co-solvent and repeat until the compound is dissolved to determine the approximate solubility.

  • Stock Solution Preparation: a. Based on the solubility screen, select a suitable co-solvent. For in vitro assays, DMSO is common. b. Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the accurately weighed compound in the chosen co-solvent. c. Ensure complete dissolution by vortexing or brief sonication.

  • Working Solution Preparation: a. For in vitro assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration should typically be ≤ 0.5% (v/v) to avoid cytotoxicity. b. For in vivo administration, a common vehicle is a mixture of PEG 400, Tween® 80, and saline. A typical ratio is 10:10:80 (v/v/v) of PEG 400:Tween® 80:Saline. The compound is first dissolved in PEG 400, followed by the addition of Tween® 80 and finally the saline.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which the test compound reduces the viability of cultured cells.

  • Cell Plating: a. Seed a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the formulated test compound in a complete culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Include a vehicle control (medium with the same concentration of the formulation vehicle, e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). d. Incubate for 24-48 hours.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes on an orbital shaker. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Protocol for In Vitro Anti-Inflammatory Activity (LPS-Induced Cytokine Release)

This protocol assesses the ability of the test compounds to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Plating and Treatment: a. Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • Supernatant Collection: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement (ELISA): a. Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. b. Determine the IC₅₀ value for the inhibition of each cytokine.

Protocol for In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: a. Use male Wistar rats or Swiss albino mice (180-220 g). b. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: a. Fast the animals overnight with free access to water. b. Administer the formulated test compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). c. The control group receives the vehicle only. A positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

  • Induction of Edema: a. One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: a. Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. b. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

Data Presentation

The following tables present representative biological data for structurally related fluorophenyl derivatives, which can serve as a benchmark for evaluating novel this compound derivatives. Note: This data is not for the title compound but for analogous structures reported in the literature.

Table 1: Representative In Vitro Cytotoxicity of Structurally Related Compounds

Compound ClassCell LineAssayIC₅₀ (µM)Reference
N-phenylcyclopropanecarboxamide derivativeA549 (Lung Cancer)Cytotoxicity1.59[3]
N-phenylcyclopropanecarboxamide derivativeHT-29 (Colon Cancer)Cytotoxicity0.56[3]
Thiophene-3-carboxamide derivative-Albumin Denaturation0.54[4]

Table 2: Representative In Vitro Anti-Inflammatory Activity of Structurally Related Compounds

Compound ClassTargetAssayIC₅₀ (µM)Reference
Thiophene-3-carboxamide derivativeCOX-2Enzyme Inhibition0.29[4]
1,5-diarylpyrrole derivativeCOX-2Enzyme Inhibition0.011[5]
Thiazolidin-4-one derivativeCOX-2Enzyme Inhibition2.3[5]
Phenyl imidazole analogHedgehog Signaling (Gli-Luc)Reporter Assay0.07
Oxadiazolidin-5-one derivativep38α MAPKKinase Assay0.08[6]

Table 3: Representative In Vivo Anti-Inflammatory Efficacy of Structurally Related Compounds

Compound ClassAnimal ModelEndpointDose (mg/kg)% InhibitionReference
Ferulic acid hybridBleomycin-induced lung injuryInflammatory cell infiltration10Significant reduction[7]
Pyrazolylthiazole carboxylateCarrageenan-induced paw edemaPaw volumeNot specified89-93%[8]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G Experimental Workflow for Biological Testing cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Synthesis of Derivatives formulation Formulation Development (Co-solvent, Lipid-based, etc.) synthesis->formulation cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 formulation->cytotoxicity Test Formulations anti_inflammatory_vitro Anti-inflammatory Assay (LPS-stimulated cytokine release) Determine IC50 cytotoxicity->anti_inflammatory_vitro Select non-toxic concentrations anti_inflammatory_vivo Anti-inflammatory Model (Carrageenan-induced paw edema) anti_inflammatory_vitro->anti_inflammatory_vivo Lead candidates pharmacokinetics Pharmacokinetic Studies (Optional) anti_inflammatory_vivo->pharmacokinetics G Hypothetical MoA: p38 MAPK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 Activates NFkB NF-κB p38->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation Compound 1-(4-Fluorophenyl) cyclopentanecarboxylic acid derivative Compound->p38 Inhibits G Hypothetical MoA: COX-2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Converts to Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Compound 1-(4-Fluorophenyl) cyclopentanecarboxylic acid derivative Compound->COX2 Inhibits G Hypothetical MoA: Hedgehog Pathway Inhibition Hh Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLIA GLIA (Activator) GLI->GLIA Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLIA->Target_Genes Promotes Compound 1-(4-Fluorophenyl) cyclopentanecarboxylic acid derivative Compound->SMO Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes to this compound?

Two primary synthetic routes are commonly employed:

  • Route A: Grignard Reaction followed by Carboxylation. This involves the reaction of 4-fluorophenylmagnesium bromide with cyclopentanone to form 1-(4-fluorophenyl)cyclopentanol, which is then typically converted to the nitrile or another derivative before hydrolysis to the final carboxylic acid.

  • Route B: Nucleophilic Substitution followed by Hydrolysis. This route may involve the reaction of a cyclopentyl derivative with a 4-fluorophenyl nucleophile or vice-versa, followed by hydrolysis of an intermediate such as a nitrile.

Q2: I am observing a significant amount of a non-polar impurity in my Grignard reaction crude product. What is it likely to be?

A common byproduct in Grignard reactions involving aryl halides is the formation of a biphenyl compound through a coupling reaction.[1] In this specific synthesis, the likely impurity is 4,4'-difluorobiphenyl .

Troubleshooting:

  • Control Reaction Temperature: Formation of the biphenyl byproduct is often favored at higher temperatures.[1] Maintain a low and controlled temperature during the formation of the Grignard reagent and its subsequent reaction.

  • Slow Reagent Addition: Add the 4-fluorobromobenzene to the magnesium turnings slowly to maintain a steady reaction rate and avoid localized high temperatures.

  • Use of Anhydrous Conditions: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as water can quench the Grignard reagent and lead to side reactions.[1]

Q3: My nitrile hydrolysis step is giving me a low yield of the carboxylic acid and a significant amount of a neutral byproduct. What could be the issue?

Incomplete hydrolysis of the nitrile intermediate, 1-(4-fluorophenyl)cyclopentanecarbonitrile, is a common problem. The neutral byproduct is likely the corresponding amide , 1-(4-fluorophenyl)cyclopentanecarboxamide.

Troubleshooting:

  • Reaction Conditions: Hydrolysis of nitriles to carboxylic acids can be achieved under acidic or basic conditions.[2] Under milder basic conditions, the reaction may stop at the amide stage.[3]

  • Increase Reaction Time and/or Temperature: To push the reaction to completion, you may need to increase the reaction time or temperature.

  • Choice of Acid/Base: For acidic hydrolysis, a strong acid like sulfuric acid or hydrochloric acid is typically used. For basic hydrolysis, a strong base like sodium hydroxide or potassium hydroxide is employed, often with heating.[2]

IssuePotential ByproductSuggested Action
Incomplete Hydrolysis1-(4-Fluorophenyl)cyclopentanecarboxamideIncrease reaction time, temperature, or concentration of acid/base.
Biphenyl Formation (from Grignard step)4,4'-DifluorobiphenylOptimize Grignard reaction temperature and reagent addition rate.[1]

Q4: I am using a phase-transfer catalyst (PTC) for the alkylation of a cyclopentane derivative and my yields are inconsistent. What should I check?

Phase-transfer catalysis can be sensitive to several factors that can affect its efficiency.

Troubleshooting:

  • Catalyst Choice: The choice of the phase-transfer catalyst (e.g., quaternary ammonium salts, crown ethers) is crucial and can significantly impact the reaction rate and yield.[4]

  • Agitation: Efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases for the catalyst to function effectively.[5]

  • Concentration of Reagents: The concentrations of the reactants and the catalyst can influence the reaction kinetics.

  • Solvent System: The choice of the organic solvent is important for both dissolving the substrate and facilitating the transfer of the reacting species by the catalyst.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanol via Grignard Reaction

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. All glassware must be oven-dried.

  • Reagents:

    • Magnesium turnings

    • Iodine crystal (as an initiator)

    • Anhydrous diethyl ether or THF

    • 4-Fluorobromobenzene

    • Cyclopentanone

  • Procedure: a. Place magnesium turnings and a small crystal of iodine in the flask under a nitrogen atmosphere. b. Add a small amount of a solution of 4-fluorobromobenzene in anhydrous ether to the magnesium. c. Once the reaction initiates (as indicated by a color change and gentle reflux), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. e. Cool the reaction mixture in an ice bath. f. Add a solution of cyclopentanone in anhydrous ether dropwise to the Grignard reagent. g. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. h. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. i. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-fluorophenyl)cyclopentanol.

Protocol 2: Hydrolysis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile to Carboxylic Acid (Acidic Conditions)

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • 1-(4-Fluorophenyl)cyclopentanecarbonitrile

    • Concentrated sulfuric acid (or hydrochloric acid)

    • Water

  • Procedure: a. To a mixture of concentrated sulfuric acid and water, add the 1-(4-Fluorophenyl)cyclopentanecarbonitrile. b. Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or LC-MS. c. Cool the reaction mixture to room temperature and pour it onto ice. d. The carboxylic acid product will often precipitate as a solid. e. Collect the solid by filtration, wash with cold water, and dry. f. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. g. The crude product can be purified by recrystallization.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_grignard Grignard Route cluster_hydrolysis Nitrile Hydrolysis Start Problem Observed LowYield_G Low Yield / Impurities Start->LowYield_G LowYield_H Low Yield / Neutral Byproduct Start->LowYield_H NonPolar_Impurity Non-polar Impurity Detected LowYield_G->NonPolar_Impurity Biphenyl Likely 4,4'-Difluorobiphenyl NonPolar_Impurity->Biphenyl Temp_Control Action: Check Temperature Control Biphenyl->Temp_Control Slow_Addition Action: Slow Reagent Addition Biphenyl->Slow_Addition Incomplete_Reaction Incomplete Reaction? LowYield_H->Incomplete_Reaction Amide Likely Amide Intermediate Incomplete_Reaction->Amide Increase_Time Action: Increase Reaction Time/Temp Amide->Increase_Time Stronger_Conditions Action: Use Stronger Acid/Base Amide->Stronger_Conditions

Caption: Troubleshooting workflow for common synthesis issues.

This technical support guide is intended to assist with common problems encountered during the synthesis of this compound. For novel or unexpected issues, further investigation and consultation of detailed chemical literature are recommended.

References

Optimizing reaction conditions for the synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the multi-step synthesis of this important compound. Below you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and key data presented for clarity.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: (1) the alkylation of 4-fluorophenylacetonitrile with 1,4-dibromobutane to form 1-(4-fluorophenyl)cyclopentanecarbonitrile, and (2) the subsequent hydrolysis of the nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile

Q1: I am getting a low yield of the nitrile product. What are the potential causes and how can I improve it?

A1: Low yields in this alkylation step can stem from several factors. Here are some common causes and solutions:

  • Inefficient Phase Transfer Catalysis: The reaction between the deprotonated 4-fluorophenylacetonitrile and 1,4-dibromobutane occurs at the interface of two phases (aqueous and organic). A phase-transfer catalyst is crucial for transporting the reactants across this boundary.

    • Solution: Ensure you are using an appropriate phase-transfer catalyst, such as benzyltriethylammonium chloride. The catalyst amount is also critical; typically, 2-5 mol% relative to the starting nitrile is effective.

  • Insufficient Base Strength or Concentration: A strong base is required to deprotonate the 4-fluorophenylacetonitrile, forming the reactive carbanion.

    • Solution: A 50% aqueous sodium hydroxide solution is commonly used and is generally effective. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.

  • Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Maintaining a reaction temperature between 40-70°C is generally recommended. Lower temperatures may lead to slow and incomplete reactions, while excessively high temperatures can promote side reactions.

  • Side Reactions: The primary side product is often from the dialkylation of the nitrile or elimination reactions of the dibromoalkane.

    • Solution: Using a slight excess of 1,4-dibromobutane can favor the desired mono-alkylation. However, a large excess should be avoided to minimize purification challenges.

Q2: My reaction is very slow or appears to have stalled. What should I check?

A2: A stalled reaction is often due to issues with the reaction setup or reagents.

  • Solution:

    • Verify the quality and concentration of your sodium hydroxide solution.

    • Ensure your phase-transfer catalyst is active and added in the correct amount.

    • Increase the stirring rate to improve mixing of the two phases.

    • Check the reaction temperature to ensure it is within the optimal range.

Step 2: Hydrolysis of 1-(4-fluorophenyl)cyclopentanecarbonitrile

Q3: The hydrolysis of the nitrile to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue. Nitrile hydrolysis requires harsh conditions to proceed to completion.

  • Solution:

    • Extended Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the necessary reaction time.

    • Strong Acid or Base: Both acidic and basic conditions can be used for hydrolysis. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is effective. For basic hydrolysis, a concentrated solution of sodium or potassium hydroxide in a high-boiling solvent like ethylene glycol is recommended.

    • High Temperature: This reaction requires high temperatures, often at reflux, to proceed at a reasonable rate.

Q4: I am observing the formation of a significant amount of amide byproduct. How can I minimize this?

A4: The amide is an intermediate in the hydrolysis of the nitrile. Its accumulation indicates that the second hydrolysis step (amide to carboxylic acid) is slow.

  • Solution:

    • Prolonging the reaction time and ensuring a sufficiently high temperature will promote the conversion of the amide to the carboxylic acid.

    • If using acidic hydrolysis, ensure the acid concentration is high enough to effectively catalyze the second step.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclopentanecarbonitrile
  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-fluorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.2 eq), and benzyltriethylammonium chloride (0.05 eq).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (w/v).

  • Heat the reaction mixture to 65-70°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain 1-(4-fluorophenyl)cyclopentanecarbonitrile.

Protocol 2: Hydrolysis of 1-(4-fluorophenyl)cyclopentanecarbonitrile to this compound
  • In a round-bottom flask fitted with a reflux condenser, add 1-(4-fluorophenyl)cyclopentanecarbonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The carboxylic acid product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

ParameterStep 1: Nitrile FormationStep 2: Nitrile Hydrolysis
Key Reagents 4-Fluorophenylacetonitrile, 1,4-Dibromobutane, NaOH, Benzyltriethylammonium chloride1-(4-fluorophenyl)cyclopentanecarbonitrile, H₂SO₄, H₂O
Solvent Biphasic (organic/aqueous)Aqueous Acid
Temperature 65-70°C120-130°C (Reflux)
Reaction Time 3-4 hours4-6 hours
Typical Yield 75-85%80-90%

Visualizations

experimental_workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Hydrolysis start1 4-Fluorophenylacetonitrile + 1,4-Dibromobutane reaction1 Reaction at 65-70°C start1->reaction1 reagents1 NaOH (50% aq.) Phase Transfer Catalyst reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 1-(4-fluorophenyl)cyclopentanecarbonitrile workup1->product1 start2 1-(4-fluorophenyl)cyclopentanecarbonitrile product1->start2 reaction2 Reflux at 120-130°C start2->reaction2 reagents2 Conc. H₂SO₄ / H₂O reagents2->reaction2 workup2 Precipitation on Ice & Filtration reaction2->workup2 product2 This compound workup2->product2

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_nitrile Low Yield in Nitrile Synthesis cluster_hydrolysis Incomplete Hydrolysis issue Problem Encountered check_catalyst Check Phase Transfer Catalyst Amount/Activity issue->check_catalyst Low Nitrile Yield check_base Verify Base Concentration & Stirring issue->check_base Low Nitrile Yield check_temp1 Optimize Reaction Temperature (40-70°C) issue->check_temp1 Low Nitrile Yield extend_time Extend Reflux Time issue->extend_time Incomplete Hydrolysis check_acid Ensure Sufficiently Concentrated Acid issue->check_acid Incomplete Hydrolysis check_temp2 Maintain High Reflux Temperature issue->check_temp2 Incomplete Hydrolysis solution Improved Yield/ Complete Reaction check_catalyst->solution check_base->solution check_temp1->solution extend_time->solution check_acid->solution check_temp2->solution

Caption: Troubleshooting flowchart for common synthesis issues.

Purification challenges of fluorinated carboxylic acids like 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated carboxylic acids, with a specific focus on 1-(4-Fluorophenyl)cyclopentanecarboxylic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Aqueous Work-up

  • Symptom: Significant loss of product during liquid-liquid extraction.

  • Potential Cause: Incorrect pH adjustment, leading to the product remaining in the wrong phase. The fluorine atom increases the acidity of the carboxylic acid, lowering its pKa compared to its non-fluorinated analog.

  • Troubleshooting Steps:

    • Verify pH: When extracting the carboxylate salt into an aqueous basic solution (e.g., NaOH, NaHCO₃), ensure the pH is at least 2 units above the pKa of the carboxylic acid.[1][2] For recovery of the carboxylic acid into an organic solvent, the pH of the aqueous layer must be at least 2 units below the pKa.[1][2]

    • Sufficient Acidification/Basification: Ensure a sufficient amount of acid or base is used to drive the equilibrium to the desired form (carboxylate salt or free carboxylic acid).

    • Salting Out: If the carboxylate salt shows some solubility in the organic layer, add sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product in the aqueous phase.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency.

Problem 2: Oily Product Instead of Crystalline Solid After Recrystallization

  • Symptom: The product separates as an oil during the cooling phase of recrystallization.

  • Potential Cause:

    • The solvent is too good a solvent for the compound.

    • The presence of impurities is depressing the melting point.

    • The solution is supersaturated.

    • Cooling is occurring too rapidly.

  • Troubleshooting Steps:

    • Solvent System Adjustment:

      • Add a poor solvent (anti-solvent) dropwise to the hot, dissolved sample until slight turbidity appears, then add a few drops of the good solvent to redissolve it before cooling.

      • Refer to the solvent screening table below to select an appropriate single or mixed solvent system.[3]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.

    • Seeding: Add a seed crystal of the pure compound to the cooled solution to initiate crystallization.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

Problem 3: Co-elution of Impurities During Column Chromatography

  • Symptom: Fractions from column chromatography contain both the desired product and impurities.

  • Potential Cause:

    • Inappropriate solvent system (eluent) polarity.

    • The polarity of the impurity is very similar to the product.

  • Troubleshooting Steps:

    • Solvent System Optimization:

      • Use a less polar solvent system to increase the retention time and improve separation.

      • Add a small amount of acetic or formic acid (0.1-1%) to the eluent to suppress the ionization of the carboxylic acid group, which can reduce tailing and improve peak shape.[4]

    • Alternative Stationary Phase: Consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase (e.g., PFP or TDF) can offer different selectivity compared to standard silica gel.[5]

    • Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity, to better resolve compounds with similar Rf values.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common route involves the reaction of a Grignard reagent derived from 4-fluorobromobenzene with a cyclopentanone derivative, followed by carboxylation, or alkylation of 4-fluorophenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.[6] Potential impurities include:

  • Unreacted Starting Materials: 4-fluorobromobenzene, cyclopentanone derivatives, 4-fluorophenylacetonitrile, or 1,4-dibromobutane.

  • Grignard-Related Byproducts: Biphenyl (from the coupling of the Grignard reagent) and benzene (from the reaction of the Grignard reagent with trace water).[7][8]

  • Byproducts from Hydrolysis: The corresponding amide if the hydrolysis of a nitrile intermediate is incomplete.

Q2: How does the fluorine atom affect the purification of this compound?

A2: The highly electronegative fluorine atom has several effects:

  • Increased Acidity: The inductive electron-withdrawing effect of fluorine stabilizes the carboxylate anion, making the carboxylic acid more acidic. This means a stronger base or a higher pH is required to deprotonate it fully during an aqueous extraction.

  • Altered Polarity and Solubility: The C-F bond can alter the molecule's overall polarity and its interactions with solvents and stationary phases, which can be exploited for chromatographic separations.

  • Different Selectivity in Chromatography: Fluorinated compounds may interact differently with stationary phases. Fluorinated phases can be used to enhance the retention of fluorinated molecules.[5]

Q3: What is a good starting point for developing a recrystallization protocol for this compound?

A3: A good starting point is to screen a range of solvents with varying polarities.[3][4] Start with small amounts of your crude product in test tubes. Potential solvent systems to try include:

  • Single Solvents: Toluene, ethyl acetate, acetone, ethanol, water.

  • Mixed Solvents: Toluene/hexane, ethyl acetate/hexane, ethanol/water. The ideal solvent will dissolve the compound when hot but not when cold.

Q4: Can I use reverse-phase HPLC for the purification?

A4: Yes, reverse-phase HPLC is a powerful technique for purifying carboxylic acids. A C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid is in its protonated form for better retention and peak shape.[9][10]

Data Presentation

Table 1: Illustrative Purity and Yield from Different Purification Methods

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Notes
Recrystallization (Toluene/Hexane)85%98.5%75%Effective for removing less polar impurities.
Recrystallization (Ethanol/Water)85%97.2%80%Good for removing more polar impurities.
Acid-Base Extraction85%95.0%88%Removes neutral and basic impurities effectively.[2][11]
Silica Gel Column Chromatography85%>99%65%High purity achievable but can have lower yield.

Note: The data in this table is illustrative and may vary depending on the specific nature and quantity of impurities.

Table 2: Suggested Recrystallization Solvent Systems

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
TolueneHighLowGood
Ethyl Acetate/HexaneHighLowGood to Excellent
Ethanol/WaterHighLowFair to Good
AcetoneHighModerateMay require slow cooling

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.[1][2]

  • Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The pure carboxylic acid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent system (e.g., toluene/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent (e.g., toluene) to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.[1]

Visualizations

Troubleshooting_Purification cluster_troubleshooting Troubleshooting start Crude Product This compound extraction Acid-Base Extraction start->extraction recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography low_yield Low Yield? extraction->low_yield Check Purity & Yield oily_product Oily Product? recrystallization->oily_product Check Product Form impure_fractions Impure Fractions? chromatography->impure_fractions Analyze Fractions pure_product Pure Product (>98%) low_yield->pure_product No check_ph Adjust pH Add Salt low_yield->check_ph Yes oily_product->pure_product No change_solvent Change Solvent Slow Cooling Seed/Scratch oily_product->change_solvent Yes impure_fractions->pure_product No optimize_eluent Optimize Eluent Change Stationary Phase impure_fractions->optimize_eluent Yes check_ph->extraction Re-attempt change_solvent->recrystallization Re-attempt optimize_eluent->chromatography Re-attempt

Caption: A troubleshooting workflow for the purification of this compound.

Experimental_Workflow_Recrystallization start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Optional: Add Activated Charcoal (for colored impurities) dissolve->charcoal cool Slowly Cool to Room Temperature dissolve->cool if no charcoal needed hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration to Collect Crystals ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: A general experimental workflow for purification by recrystallization.

References

Side reactions in Suzuki coupling of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Suzuki-Miyaura coupling of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid esters and related substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Suzuki coupling of an aryl fluoride like this compound ester?

A1: The most prevalent side reactions are protodeboronation of the boronic acid partner, homocoupling of both the boronic acid and the aryl fluoride, and hydrodehalogenation of the aryl fluoride. Aryl fluorides are generally less reactive than other aryl halides, which can make these side reactions more competitive if the reaction conditions are not optimal.[1][2]

Q2: Why is protodeboronation a significant issue and how can I detect it?

A2: Protodeboronation is the undesired cleavage of the carbon-boron bond in the boronic acid, which is replaced by a carbon-hydrogen bond.[3] This consumes the nucleophilic partner, reducing the yield of the desired product and forming an arene byproduct that can complicate purification.[4] You can detect this side reaction by identifying the corresponding protonated arene (Ar-H) from your boronic acid starting material using analytical techniques like LC-MS, GC-MS, or NMR.[4]

Q3: What causes the homocoupling of my boronic acid?

A3: Homocoupling of boronic acids to form symmetrical biaryls (Ar-Ar) can occur through two primary mechanisms.[5] The first is an oxygen-mediated pathway where dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[5][6] The second involves the direct reaction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with two equivalents of the boronic acid before the catalytic cycle is fully established.[5][7]

Q4: My reaction shows significant formation of 1-phenylcyclopentanecarboxylic acid ester instead of the coupled product. What is happening?

A4: This byproduct indicates that hydrodehalogenation (or reductive dehalogenation) of your starting material, this compound ester, is occurring. In this process, the C-F bond is cleaved and replaced with a C-H bond. This can happen in the presence of a palladium catalyst, a base, and a hydrogen source (which can be the solvent or trace water).

Q5: Is the C-F bond difficult to activate in Suzuki couplings, and how does this affect side reactions?

A5: Yes, the C-F bond is the strongest carbon-halogen bond, making aryl fluorides the least reactive electrophiles in Suzuki couplings (reactivity order: I > Br > OTf >> Cl > F).[1][8] Activating the C-F bond often requires more forcing conditions, such as higher temperatures, stronger bases, and specialized, highly electron-rich ligands.[2][9] These demanding conditions can simultaneously accelerate the rates of undesired side reactions like protodeboronation and catalyst decomposition.[4]

Q6: Does the ester functional group on the cyclopentane ring interfere with the reaction?

A6: Under typical Suzuki-Miyaura conditions, the carboxylic acid ester group is generally stable and does not directly participate in the main catalytic cycle. However, its electronic and steric properties can influence the reactivity of the molecule. Base-sensitive esters may be susceptible to hydrolysis, especially with strong bases like NaOH or KOH at high temperatures, although common bases like K₂CO₃ or K₃PO₄ are usually compatible.

Troubleshooting Guide

Problem: Low Yield of Desired Cross-Coupled Product

If you are experiencing low conversion of your starting material or a low yield of the final product, consult the following table and workflow diagram to diagnose and resolve the issue.

Symptom / Observation Potential Cause Recommended Solution Citation
Major byproduct is the protonated arene from the boronic acid (Ar-H). Protodeboronation 1. Use MIDA boronates or organotrifluoroborates: These reagents release the boronic acid slowly, keeping its concentration low and minimizing decomposition.[3][10] 2. Optimize the Base: Switch to a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃. The choice of base is critical and can significantly affect the rate of protodeboronation.[4][11] 3. Lower Reaction Temperature: High temperatures accelerate protodeboronation.[4] 4. Use Anhydrous Solvents: Minimize the presence of water, which acts as the proton source.[11]
Major byproduct is the symmetrical biaryl from the boronic acid. Boronic Acid Homocoupling 1. Degas Rigorously: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[5][6] 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to bypass the initial Pd(II)-mediated homocoupling pathway.[5][7]
Major byproduct is 1-phenylcyclopentanecarboxylic acid ester. Hydrodehalogenation 1. Choose a Different Ligand: Avoid ligands that are excessively bulky or electron-rich if they favor this pathway. Screen different phosphine ligands. 2. Modify Solvent/Base Combination: The hydrogen source can be the solvent or additives. Ensure anhydrous conditions and consider aprotic solvents.
Starting materials remain largely unreacted. Poor Catalyst Activity / C-F Bond Inactivation 1. Select an Appropriate Ligand: For activating C-F bonds, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[12][13] 2. Increase Temperature: Use higher temperatures or microwave heating to overcome the high activation energy of C-F bond cleavage.[9] 3. Screen Bases: Stronger bases like Cs₂CO₃ or fluoride sources like CsF may be more effective for this challenging coupling.[9] 4. Consider a Nickel Catalyst: Nickel catalyst systems have shown success in coupling unreactive aryl fluorides.[1][2]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Suzuki_Side_Reactions pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar¹-Pd(II)L₂-F oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Desired Product (Ar¹-Ar²) re->product ar1f Ar¹-F (Fluorophenyl Ester) ar1f->oa ar2b Ar²-B(OH)₂ ar2b->tm proto Protodeboronation ar2b->proto H₂O homo Homocoupling ar2b->homo O₂ or Pd(II) base Base base->tm ar2h Ar²-H (Side Product) proto->ar2h ar2ar2 Ar²-Ar² (Side Product) homo->ar2ar2

Caption: Suzuki catalytic cycle and key side reaction pathways.

Troubleshooting_Workflow start Reaction Analysis: Low Yield or Byproducts check_byproduct Identify Major Byproduct(s) (LCMS / GCMS / NMR) start->check_byproduct path_proto Protonated Boronic Acid (Ar²-H) check_byproduct->path_proto Ar²-H path_homo Homocoupled Boronic Acid (Ar²-Ar²) check_byproduct->path_homo Ar²-Ar² path_dehalo Hydrodehalogenated SM (Ar¹-H) check_byproduct->path_dehalo Ar¹-H path_unreacted Mainly Unreacted Starting Materials check_byproduct->path_unreacted SMs sol_proto Cause: Protodeboronation Solutions: 1. Use MIDA boronate 2. Change base (e.g., K₃PO₄) 3. Lower temperature 4. Use anhydrous solvent path_proto->sol_proto sol_homo Cause: Homocoupling Solutions: 1. Degas solvent rigorously 2. Use Pd(0) precatalyst 3. Ensure inert atmosphere path_homo->sol_homo sol_dehalo Cause: Hydrodehalogenation Solutions: 1. Screen different ligands 2. Optimize solvent/base system 3. Ensure anhydrous conditions path_dehalo->sol_dehalo sol_unreacted Cause: Poor C-F Activation Solutions: 1. Use bulky, e⁻-rich ligand 2. Increase temperature 3. Use stronger base (Cs₂CO₃) 4. Consider Ni catalyst path_unreacted->sol_unreacted

Caption: Troubleshooting workflow for Suzuki coupling side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Fluoride

This protocol is a representative starting point and should be optimized for the specific substrates and desired outcome.

Reagents & Equipment:

  • This compound ester (Aryl Fluoride, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2–6 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene, with 5-10% water by volume)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The mixture should be stirred to ensure homogeneity.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 2 mol%).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or a microwave reactor. Heat the reaction to the desired temperature (typically 100–120 °C for aryl fluorides) and monitor the progress by TLC, LC-MS, or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

  • Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

Technical Support Center: Stability of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)cyclopentanecarboxylic acid and its derivatives. The information provided is intended to help anticipate and resolve stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound derivatives?

A1: Based on the structure, the primary potential degradation pathways include:

  • Oxidation: The cyclopentane ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives, ketones, or even ring-opening to form dicarboxylic acids like glutaric and succinic acids.

  • Photodegradation: Aromatic systems, especially those with halogen substituents, can be sensitive to light. UV exposure may lead to radical formation and subsequent degradation.[1][2]

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation (loss of CO2) under thermal stress or photolytic conditions, particularly if there are stabilizing features for a resulting carbanion or radical.[1][3][4]

  • Hydrolysis (for derivatives): If you are working with ester or amide derivatives of the carboxylic acid, hydrolysis back to the parent carboxylic acid is a common degradation pathway, often catalyzed by acidic or basic conditions.[5][6][7]

Q2: How does the 4-fluoro substitution affect the stability of the molecule?

A2: The fluorine atom, being highly electronegative, can influence the electronic properties of the phenyl ring. This can affect its susceptibility to oxidative and photolytic degradation pathways compared to the non-fluorinated analog. While specific data for this compound is limited, fluorination can sometimes alter metabolic stability in biological systems.

Q3: What are the best practices for storing this compound and its derivatives to ensure stability?

A3: To minimize degradation, it is recommended to:

  • Store at low temperatures: For long-term storage, keep the compound in a freezer (-20°C or below) to slow down potential thermal degradation.[8]

  • Protect from light: Use amber vials or store containers in the dark to prevent photodegradation.[7][8]

  • Store under inert atmosphere: For highly sensitive derivatives, storing under an inert gas like argon or nitrogen can prevent oxidation.

  • Control pH: For solutions, maintaining a neutral pH is generally advisable unless specific experimental conditions require otherwise, as extreme pH can catalyze hydrolysis of derivatives.[6][7]

Troubleshooting Guide

Issue / ObservationPotential CauseSuggested Action
Appearance of new peaks in HPLC chromatogram after sample preparation. Degradation due to solvent, pH, or temperature.Investigate the sample preparation conditions. Try using different solvents, ensure the pH of the diluent is neutral, and keep samples cool.
Loss of parent compound peak area over time in solution. Hydrolysis (for derivatives) or oxidative degradation.Prepare solutions fresh. If using aqueous buffers, consider the effect of pH and temperature. For long-term solution stability, consider storage at 4°C or -20°C.[8]
Discoloration of the solid compound or solution upon light exposure. Photodegradation.Handle the compound under low-light conditions and store it in light-protected containers.[7][8]
Inconsistent results in biological assays. Instability in the assay medium.Evaluate the stability of the compound in the specific biological matrix (e.g., plasma, cell culture medium) under the assay conditions (temperature, pH).

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][9][10]

Objective: To intentionally degrade the this compound derivative under various stress conditions to understand its degradation pathways.

Materials:

  • This compound derivative

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Before analysis, neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Before analysis, neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. Aim for 5-20% degradation for optimal results.[8]

Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl24 - 48 hours at RT or elevated temp (e.g., 60°C)
Base Hydrolysis 0.1 M - 1 M NaOH24 - 48 hours at RT or elevated temp (e.g., 60°C)
Oxidation 3% - 30% H₂O₂24 - 48 hours at RT
Thermal Dry heat (e.g., 80°C)48 - 72 hours
Photolytic ICH Q1B compliant light sourceSufficient duration to effect degradation
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential process-related impurities and degradation products.[6][11][12]

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), which is a versatile choice for many small molecules.[13]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water. The acidic pH helps in obtaining sharp peaks for carboxylic acids.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Wavelength Selection: Determine the UV maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer or a diode-array detector (DAD).

  • Gradient Elution: Develop a gradient elution method to ensure separation of both early and late-eluting impurities. A typical starting gradient could be:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14]

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance/Product Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC Analysis (with Control) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Evaluate Peak Purity & Mass Balance HPLC->Data Report Identify Degradants & Pathways Data->Report

Caption: Workflow for a typical forced degradation study.

Troubleshooting_Degradation Start Unexpected Peak/s or Loss of API Observed CheckMethod Is the analytical method validated as stability-indicating? Start->CheckMethod CheckPrep Review Sample Preparation: - Solvent - pH - Temperature - Light Exposure CheckMethod->CheckPrep Yes DevelopMethod Develop/Validate a Stability-Indicating Method CheckMethod->DevelopMethod No CheckStorage Review Storage Conditions: - Temperature - Light Protection - Container CheckPrep->CheckStorage ModifyPrep Modify sample prep protocol (e.g., use fresh samples, control temp) CheckPrep->ModifyPrep ModifyStorage Optimize storage conditions CheckStorage->ModifyStorage End Problem Resolved DevelopMethod->End ModifyPrep->End ModifyStorage->End

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1-(4-Fluorophenyl)cyclopentanecarboxylic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the fluorophenyl and cyclopentyl groups. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. The initial and most effective step is to adjust the pH of your aqueous medium. Weakly acidic compounds are more soluble at pH values above their pKa because they exist in their ionized (salt) form, which is more polar and thus more water-soluble.[1]

Q2: What is the pKa of this compound and how does it guide pH adjustment?

Q3: I have adjusted the pH, but the solubility is still insufficient for my experimental needs. What other strategies can I employ?

A3: If pH adjustment alone is not sufficient, several other techniques can be used, often in combination with pH modification.[2][3][4] These include:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic parts of the drug molecule, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[5]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate.[4]

Q4: Are there any potential downsides to using these solubility enhancement techniques?

A4: Yes, each method has potential drawbacks that need to be considered for your specific application:

  • pH Adjustment: Extreme pH values may not be compatible with your experimental system (e.g., cell-based assays) and can affect the stability of the compound or other components in the formulation.

  • Co-solvents: High concentrations of co-solvents can sometimes lead to precipitation of the compound upon dilution with an aqueous medium.[2] The toxicity of the co-solvent is also a critical consideration, especially for in vivo studies.

  • Cyclodextrins: The use of cyclodextrins can alter the effective concentration of the free drug available to interact with its target. It is important to use the minimum amount necessary to achieve the desired solubility.[2]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after initial dissolution.

This is a common issue, particularly when using co-solvents or when there is a significant change in pH or temperature.

  • Troubleshooting Workflow:

G start Precipitation Observed check_pH Verify pH of the final solution start->check_pH check_temp Check for temperature fluctuations start->check_temp check_conc Is the compound concentration too high? start->check_conc adjust_pH Re-adjust pH to > pKa + 2 check_pH->adjust_pH pH shifted re_dissolve Re-dissolve at a stable temperature check_temp->re_dissolve Temperature unstable reduce_conc Reduce compound concentration check_conc->reduce_conc Yes optimize_cosolvent Optimize co-solvent percentage check_conc->optimize_cosolvent No end Solution Stabilized reduce_conc->end add_cyclodextrin Consider adding a cyclodextrin optimize_cosolvent->add_cyclodextrin add_cyclodextrin->end re_dissolve->end adjust_pH->end

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent solubility results between experiments.

Variability in experimental conditions can lead to inconsistent results.

  • Key Parameters to Standardize:

    • pH Measurement and Adjustment: Calibrate your pH meter before each use. Add acid or base dropwise while stirring to avoid local concentration effects.

    • Temperature: Ensure all solutions are equilibrated to the same temperature before and during the experiment.

    • Mixing/Agitation: Use a consistent method and duration of mixing to ensure equilibrium is reached.

    • Material Purity: Verify the purity of your this compound.

Data Presentation

The following tables provide illustrative data for the solubility of this compound under different conditions. Note: This data is hypothetical and should be replaced with your experimentally determined values.

Table 1: pH-Dependent Aqueous Solubility (Illustrative)

pHSolubility (µg/mL)
2.0< 1
4.015
5.5250
6.8> 1000
7.4> 1000

Table 2: Co-solvent Solubility Enhancement at pH 7.4 (Illustrative)

Co-solventConcentration (% v/v)Solubility (mg/mL)
None01.2
Ethanol105.8
Propylene Glycol108.5
PEG 4001012.3

Table 3: Cyclodextrin Solubility Enhancement at pH 7.4 (Illustrative)

CyclodextrinConcentration (mM)Solubility (mg/mL)
None01.2
Hydroxypropyl-β-CD106.7
Sulfobutylether-β-CD109.1

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate and acetate buffers).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_compound Add excess compound to buffers prep_buffers->add_compound agitate Agitate at constant temp (24-48h) add_compound->agitate centrifuge Centrifuge agitate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify by HPLC-UV filter->quantify

Caption: Workflow for pH-dependent solubility determination.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare Co-solvent Mixtures: Prepare aqueous solutions (at the desired pH, e.g., 7.4) containing various concentrations of the chosen co-solvent (e.g., 5%, 10%, 20% v/v of ethanol, propylene glycol, or PEG 400).

  • Follow Steps 2-5 from Protocol 1: Add an excess of the compound to each co-solvent mixture and proceed with the equilibration and analysis steps as described above.

Protocol 3: Cyclodextrin-Mediated Solubilization (Phase Solubility Study)
  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions (at the desired pH) with increasing concentrations of the selected cyclodextrin (e.g., 0-50 mM of HP-β-CD).

  • Add Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration and Analysis: Follow steps 3-5 from Protocol 1.

  • Data Plotting: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.

G cluster_solubility Solubility Mechanism compound Poorly Soluble Compound (Hydrophobic Core) ionized Ionized Compound (Increased Polarity) compound->ionized pH > pKa complex Inclusion Complex (Hydrophilic Exterior) compound->complex + Cyclodextrin aqueous Aqueous Medium ionized->aqueous complex->aqueous

Caption: Mechanisms of solubility enhancement for carboxylic acids.

References

Preventing decomposition of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in maintaining the integrity of your compound.

Troubleshooting Guide

Unexpected degradation of this compound can compromise experimental results. This guide will help you identify and resolve common storage-related issues.

Problem Potential Cause Recommended Solution
Change in Physical Appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. Consider storage in a desiccator.
Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, GC) Chemical decomposition due to hydrolysis, oxidation, or photodegradation.Review storage conditions. Implement forced degradation studies to identify potential degradation products and establish appropriate analytical methods for their detection.
Inconsistent Experimental Results Degradation of the starting material leading to lower effective concentration.Re-analyze the purity of the stored compound before use. If degradation is confirmed, procure a new batch and adhere to strict storage protocols.
pH Shift in Formulations Hydrolysis of the carboxylic acid or interaction with container materials.Use inert container materials (e.g., glass, PTFE-lined caps). For solutions, buffer the formulation to a stable pH range, determined through stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, dark, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation, storage in a desiccator at refrigerated temperatures (2-8 °C) is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, the most probable degradation pathways include:

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the carbon-fluorine bond or reactions involving the aromatic ring and carboxylic acid group.[2][3]

  • Hydrolysis: The carboxylic acid group is susceptible to hydrolysis, especially in non-neutral pH conditions and the presence of moisture.[4]

  • Oxidation: The cyclopentane ring and the aromatic ring can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air over time.[5][6][7]

  • Thermal Decomposition: Elevated temperatures can lead to decarboxylation (loss of CO2) and fragmentation of the molecule.[1] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen fluoride.

Q3: How can I detect decomposition of the compound?

A3: The most effective way to detect decomposition is by using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[8][9][10] This method should be able to separate the intact parent compound from any potential degradation products. Regular purity checks of stored material against a reference standard are crucial.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions such as high temperature, humidity, light, and different pH levels (acidic, basic, neutral) to accelerate its decomposition.[4][11][12][13][14] These studies are critical for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method that can effectively monitor the purity of the compound over time.[1]

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound, based on the International Council for Harmonisation (ICH) guidelines.[1][15][16][17]

Protocol 1: Forced Degradation Study - Hydrolytic Stability

Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid to a final drug concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide to a final drug concentration of approximately 100 µg/mL.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water to a final drug concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: At each time point, withdraw an aliquot of each solution. Neutralize the acidic and basic samples before diluting with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative Stability

Objective: To assess the compound's stability in the presence of an oxidizing agent.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Stress Condition: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final drug concentration of approximately 100 µg/mL.[4][5]

  • Incubation: Store the solution at room temperature, protected from light, and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.

Protocol 3: Photostability Testing

Objective: To evaluate the impact of light exposure on the stability of the compound.[18]

Methodology:

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent in a transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19][20][21] Place the dark controls alongside the test samples.

  • Analysis: After the exposure period, compare the physical appearance of the exposed and dark control samples. Analyze both sets of samples using a validated stability-indicating HPLC method to quantify any degradation.

Visualizations

Troubleshooting_Workflow start Decomposition Suspected problem_id Identify Problem: - Physical Change - Purity Decrease - Inconsistent Results start->problem_id check_storage Review Storage Conditions: - Temperature - Light Exposure - Humidity - Container Seal problem_id->check_storage improper_storage Improper Storage check_storage->improper_storage implement_protocols Implement Proper Storage Protocols improper_storage->implement_protocols Yes reanalyze Re-analyze Compound Purity improper_storage->reanalyze No implement_protocols->reanalyze degradation_confirmed Degradation Confirmed reanalyze->degradation_confirmed end_stable Compound Stable reanalyze->end_stable No Degradation new_batch Procure New Batch degradation_confirmed->new_batch Yes forced_degradation Conduct Forced Degradation Studies degradation_confirmed->forced_degradation Investigate new_batch->end_stable end_unstable Characterize Degradants & Develop Stable Formulation forced_degradation->end_unstable

Caption: Troubleshooting workflow for suspected decomposition.

Decomposition_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound This compound Light Light (Photolysis) Compound->Light Heat Heat (Thermolysis) Compound->Heat Moisture_pH Moisture/pH (Hydrolysis) Compound->Moisture_pH Oxygen Oxygen (Oxidation) Compound->Oxygen Photodegradants Photodegradants Light->Photodegradants Decarboxylation_Products Decarboxylation Products Heat->Decarboxylation_Products Hydrolyzed_Products Hydrolyzed Products Moisture_pH->Hydrolyzed_Products Oxidized_Products Oxidized Products Oxygen->Oxidized_Products

Caption: Potential decomposition pathways under various stress conditions.

References

Technical Support Center: Chiral Separation of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) for the successful chiral separation of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of this compound?

A1: The three primary strategies for resolving the enantiomers of this compound are High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP), diastereomeric salt crystallization, and enzymatic resolution. The choice of method depends on the scale of the separation, required purity, and available resources.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating an acidic compound like this?

A2: For acidic compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® AD, AS, or OJ series) are a common first choice for screening.[1] Additionally, anion-exchanger CSPs, such as CHIRALPAK® QN-AX and QD-AX, are specifically designed for the enantioselective separation of acidic compounds and often provide excellent results.[2]

Q3: How does temperature affect the chiral separation in HPLC/SFC?

A3: Temperature is a critical parameter in chiral separations. Generally, lower temperatures can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, higher temperatures can improve peak shape and reduce analysis time. The optimal temperature should be determined empirically for each specific method.

Q4: What is the principle behind diastereomeric salt crystallization?

A4: This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[3] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers after liberation of the acid from the salt.[3]

Q5: Can enzymatic methods be used for this separation?

A5: Yes, enzymatic kinetic resolution is a viable "green" chemistry approach.[4] It typically involves the use of a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) to selectively catalyze the esterification of one enantiomer of the racemic acid, or the hydrolysis of one enantiomer of a racemic ester derivative.[5][6] This results in a mixture of an enantioenriched acid and an enantioenriched ester, which can then be separated.

Troubleshooting Guides

Chiral HPLC/SFC Separation
Issue Potential Cause(s) Troubleshooting Steps
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Temperature not optimized.1. Screen a variety of CSPs (polysaccharide, anion-exchange).2. Modify the mobile phase. For acidic analytes, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.[7] Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier to CO2 in SFC.3. Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C).
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH.1. Add an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid and minimize interactions with residual silanols on the silica support.2. Dilute the sample and reinject.3. Ensure the mobile phase pH is low enough to keep the analyte in its protonated form.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Temperature fluctuations.3. Mobile phase composition changes.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed.
Diastereomeric Salt Crystallization
Issue Potential Cause(s) Troubleshooting Steps
No Crystallization Occurs 1. Salts are too soluble in the chosen solvent.2. Insufficient concentration.1. Try a less polar solvent or a mixture of solvents.2. Concentrate the solution slowly.3. Try cooling the solution or adding an anti-solvent.
Both Diastereomers Precipitate 1. Poor discrimination in solubility between the diastereomeric salts in the chosen solvent.2. Solution is too supersaturated.1. Screen a wider range of solvents with varying polarities.2. Perform the crystallization from a more dilute solution and allow for slower crystal growth.
Low Enantiomeric Excess (ee) of the Crystallized Product 1. Co-crystallization of the more soluble diastereomer.2. Racemization of the resolving agent or substrate.1. Recrystallize the product one or more times to improve purity.2. Ensure the conditions (e.g., temperature, pH) are not harsh enough to cause racemization.

Data Presentation

The following tables present representative data for chiral separations of compounds structurally similar to this compound, illustrating typical results from different methods.

Table 1: Representative Chiral HPLC/SFC Conditions and Results

AnalyteCSP (Column)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)
3-(4-fluorophenyl)-2-methylpropanoic acidChiralcel OJ-HHexane/IPA (95:5)1.0Enant. 1: 7.94, Enant. 2: 8.96>1.5
3-(4-fluorophenyl)butanoic acidChiralpak AD-HHexane (0.1% TFA)/IPA (90:10)0.6Enant. 1: 9.66, Enant. 2: 10.08>1.5
Hypothetical Data for Target AnalyteCHIRALPAK QN-AXCO2/Methanol (80:20) + 0.1% TFA3.0Enant. 1: 2.5, Enant. 2: 3.12.1

Data for similar compounds extracted from reference[1].

Table 2: Representative Enzymatic Resolution Results

SubstrateEnzymeSolventConversion (%)Enantiomeric Excess (ee %) of ProductEnantiomeric Excess (ee %) of Substrate
Racemic Ketoprofen Methyl EsterAspergillus niger Lipase (immobilized)Phosphate Buffer (pH 7)~50>99>99
Racemic Flavan-4-ol derivativePseudomonas fluorescens LipaseVinyl Acetate~50>99>99

Data for similar reactions extracted from references[5][8].

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection : Begin screening with a polysaccharide-based CSP such as Chiralpak AD-H or Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation : Prepare a mobile phase of Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). Start with a ratio of 90:10 (Hexane:IPA).

  • Sample Preparation : Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions :

    • Flow Rate: 0.6 - 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Optimization :

    • If resolution is poor, decrease the percentage of IPA in the mobile phase (e.g., to 95:5) to increase retention and potentially improve separation.

    • Vary the temperature between 15°C and 40°C to observe the effect on resolution.

    • If peak shape is poor, ensure the TFA concentration is sufficient.

Protocol 2: Diastereomeric Salt Crystallization Screening
  • Resolving Agent Selection : Select a range of commercially available chiral bases (e.g., (R)-(+)-α-methylbenzylamine, (1R,2S)-(-)-norephedrine, cinchonidine).

  • Salt Formation : In separate vials, dissolve equimolar amounts of the racemic acid and a resolving agent in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle warming.

  • Crystallization : Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C) if no crystals have formed.

  • Isolation and Analysis :

    • Collect any resulting crystals by filtration.

    • Wash the crystals with a small amount of cold solvent and dry them.

    • Liberate the free acid from the salt by dissolving the crystals in an aqueous base (e.g., 1M NaOH), followed by extraction with an organic solvent (e.g., ether) to remove the resolving agent. Acidify the aqueous layer (e.g., with 1M HCl) and extract the desired carboxylic acid.

    • Determine the enantiomeric excess (ee) of the recovered acid using the developed chiral HPLC method.

Protocol 3: Enzymatic Kinetic Resolution
  • Esterification of Racemic Acid : First, convert the racemic this compound to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

  • Enzyme Screening :

    • In separate vials, dissolve the racemic ester (e.g., 0.1 mmol) in a phosphate buffer (10 mL, pH 7.0).

    • Add a lipase (e.g., 20 mg of lipase from Candida antarctica B (Novozym 435) or Pseudomonas cepacia).

  • Reaction : Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40°C) and monitor the reaction progress by taking aliquots over time and analyzing them by chiral HPLC.

  • Work-up : When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. Acidify the filtrate and extract with an organic solvent (e.g., ethyl acetate). The extract will contain the unreacted (R)-ester and the formed (S)-acid (assuming S-selectivity).

  • Separation : Separate the resulting acid from the unreacted ester using a standard acid-base extraction or column chromatography.

  • Analysis : Determine the enantiomeric excess of both the recovered ester and the acid product by chiral HPLC.

Mandatory Visualizations

G cluster_0 Chiral HPLC/SFC Workflow racemic Racemic Analyte screen_csp Screen CSPs (Polysaccharide, Anion-Exchange) racemic->screen_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_csp->optimize_mp Initial Separation Found no_res Poor/No Resolution screen_csp->no_res No Separation optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->optimize_mp Resolution < 1.5 resolved Baseline Resolved Enantiomers optimize_temp->resolved Resolution > 1.5 G cluster_1 Diastereomeric Salt Crystallization racemic_acid Racemic Acid (R/S) form_salts Form Diastereomeric Salts (R)-(+) and (S)-(+) racemic_acid->form_salts resolving_agent Chiral Base (+) resolving_agent->form_salts crystallize Selective Crystallization form_salts->crystallize less_soluble Less Soluble Salt Precipitates (e.g., (R)-(+)) crystallize->less_soluble Solid more_soluble More Soluble Salt in Solution (e.g., (S)-(+)) crystallize->more_soluble Filtrate liberate_r Liberate Acid from Solid less_soluble->liberate_r liberate_s Liberate Acid from Filtrate more_soluble->liberate_s enant_r Enantioenriched (R)-Acid liberate_r->enant_r enant_s Enantioenriched (S)-Acid liberate_s->enant_s G cluster_2 Enzymatic Kinetic Resolution racemic_ester Racemic Ester (R/S) hydrolysis Enantioselective Hydrolysis (Monitor to ~50% conversion) racemic_ester->hydrolysis lipase Lipase + H2O lipase->hydrolysis mixture Mixture of: (S)-Acid + (R)-Ester hydrolysis->mixture separation Acid/Base Separation mixture->separation s_acid (S)-Acid separation->s_acid Aqueous Phase r_ester (R)-Ester separation->r_ester Organic Phase

References

Technical Support Center: Enhancing Cell Permeability of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with inhibitors derived from 1-(4-fluorophenyl)cyclopentanecarboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of cell permeability for this class of compounds, with a focus on their application as Stearoyl-CoA Desaturase (SCD) inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of cell permeability for your compounds.

Issue Potential Cause Suggested Solution
Low inhibitor activity in cell-based assays despite high enzymatic potency. Poor cell permeability of the inhibitor.- Confirm low permeability using in vitro assays like PAMPA or Caco-2. - Employ medicinal chemistry strategies to enhance permeability (see FAQs below).
High variability in apparent permeability (Papp) values between experimental wells. - Inconsistent cell monolayer integrity (Caco-2). - Uneven application of the artificial membrane lipid solution (PAMPA).- Monitor the transepithelial electrical resistance (TEER) of Caco-2 monolayers to ensure integrity. - Standardize the lipid application protocol for PAMPA plates. - Include well-characterized high and low permeability control compounds in every assay.
Precipitation of the test compound in the donor well. Low aqueous solubility of the inhibitor.- Increase the percentage of co-solvent (e.g., DMSO) in the assay buffer, ensuring it remains within the tolerance limits of the assay (typically ≤1%). - Assess the thermodynamic solubility of the compound prior to permeability assays.
Discrepancy between PAMPA and Caco-2 permeability data. The inhibitor may be a substrate for active efflux transporters (e.g., P-glycoprotein) present in Caco-2 cells but not in the artificial PAMPA membrane.- Perform bidirectional Caco-2 assays to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. - Conduct Caco-2 assays in the presence of known efflux transporter inhibitors to confirm.

Frequently Asked Questions (FAQs)

Q1: My this compound-derived inhibitor shows potent activity against its target enzyme in biochemical assays but has poor efficacy in cell-based models. What is the likely cause?

A significant drop in potency between biochemical and cellular assays often points to poor cell permeability. The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. It is crucial to experimentally determine the cell permeability of your inhibitor using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.

Q2: What are the key physicochemical properties influencing the cell permeability of this class of inhibitors?

Several factors can contribute to low cell permeability:

  • High Polarity: The presence of multiple polar functional groups can hinder the passage of a molecule through the lipid bilayer of the cell membrane.

  • Low Lipophilicity: A compound that is not sufficiently lipid-soluble will not partition effectively into the cell membrane. A balanced lipophilicity (logP/logD) is essential for good permeability.

  • High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across cell membranes.

  • Charge: Molecules that are ionized at physiological pH typically have reduced permeability. The carboxylic acid moiety in the parent scaffold will be ionized at pH 7.4, which can limit passive diffusion.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy required for the molecule to shed its water shell before entering the lipid membrane, thus reducing permeability.

Q3: What medicinal chemistry strategies can be employed to improve the cell permeability of my inhibitor?

If your inhibitor suffers from low permeability, consider the following approaches:

  • Prodrug Strategy: Masking the polar carboxylic acid group by converting it into an ester or an amide can increase lipophilicity and improve passive diffusion. These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active carboxylic acid inside the cell.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups that may have more favorable permeability properties, such as a tetrazole. However, be aware that some tetrazole-containing compounds can also be substrates for efflux transporters.[1]

  • Optimize Lipophilicity: Systematically modify other parts of the molecule to increase its overall lipophilicity. For example, adding or modifying hydrophobic substituents on the cyclopentane or phenyl rings.

  • Reduce Hydrogen Bonding: Modify the molecule to reduce the number of hydrogen bond donors and acceptors.

  • Molecular Scaffolding Changes: Explore alternative scaffolds that maintain the key pharmacophore for enzyme inhibition but possess better intrinsic permeability properties.

Q4: How do I choose between the PAMPA and Caco-2 assays for assessing the permeability of my compounds?

The choice of assay depends on the stage of your research and the specific questions you are asking:

  • PAMPA is a high-throughput, cost-effective, and non-cell-based assay that measures passive diffusion. It is ideal for the early stages of drug discovery to rank-order compounds based on their intrinsic permeability.

  • Caco-2 assays use a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium. This model provides a more comprehensive assessment of permeability as it includes passive diffusion, active transport, and efflux mechanisms. It is more time-consuming and expensive than PAMPA but provides data that can be more predictive of in vivo absorption.

A common strategy is to use PAMPA for initial screening of a large number of compounds and then use the Caco-2 assay to further characterize the most promising candidates.

Quantitative Data on Cell Permeability

While specific permeability data for a comprehensive series of this compound-derived SCD inhibitors is not publicly available in a comparative format, the following table presents representative data for SCD inhibitors with related structural motifs to illustrate the range of permeability values and the impact of structural modifications.

Compound ID Structure/Modification Permeability Assay Apparent Permeability (Papp) (10⁻⁶ cm/s) Reference
Compound A Pyridazine Carboxamide ScaffoldCaco-21.5Fictionalized Data
Compound B Introduction of a SpirocycleCaco-23.2Fictionalized Data
Compound C Benzoylpiperidine AnalogCaco-22.8Fictionalized Data
Compound D Acyclic Linker ModificationPAMPA5.1Fictionalized Data
Compound E 4,4-Disubstituted PiperidineCaco-24.5Fictionalized Data

Note: The data in this table is illustrative and intended to provide a general understanding of permeability values for SCD inhibitors. Actual values for specific compounds will vary.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of the Donor Plate: A 96-well filter plate with a PVDF membrane is coated with a solution of a lipid (e.g., 2% lecithin in dodecane).

  • Preparation of Solutions: The test compound is dissolved in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. A small amount of DMSO (typically 1-5%) can be used to aid solubility.

  • Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate. The test compound solution is added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Compound concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of human intestinal epithelial cells, accounting for passive diffusion, active transport, and efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²). The permeability of a fluorescent marker that cannot cross the cell layer, such as Lucifer Yellow, is also assessed.

  • Transport Experiment:

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The dosing solution of the test compound (typically at a concentration of 1-10 µM) is added to either the apical (A) or basolateral (B) chamber.

    • For A to B transport (absorption), the compound is added to the apical side, and samples are taken from the basolateral side over time.

    • For B to A transport (efflux), the compound is added to the basolateral side, and samples are taken from the apical side.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions.

    • The efflux ratio is calculated as: Papp (B to A) / Papp (A to B).

Visualizations

experimental_workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow p1 Prepare Lipid Membrane p2 Add Compound to Donor Well p1->p2 p3 Incubate p2->p3 p4 Quantify Compound in Donor and Acceptor Wells p3->p4 p5 Calculate Papp (Passive Diffusion) p4->p5 end End Permeability Profile p5->end c1 Culture Caco-2 Cells on Transwell c2 Verify Monolayer Integrity (TEER) c1->c2 c3 Bidirectional Compound Application (A-B & B-A) c2->c3 c4 Incubate c3->c4 c5 Quantify Compound Transport c4->c5 c6 Calculate Papp and Efflux Ratio c5->c6 c6->end start Start Permeability Assessment decision High-Throughput Screening? start->decision decision->p1 Yes decision->c1 No / Detailed Characterization

Caption: A flowchart illustrating the decision-making process and workflows for PAMPA and Caco-2 permeability assays.

scd1_pathway SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Lipid_Synthesis Synthesis of Complex Lipids (Triglycerides, Phospholipids, Cholesterol Esters) MUFA->Lipid_Synthesis SCD1->MUFA Inhibitor 1-(4-Fluorophenyl)cyclopentanecarboxylic acid-derived inhibitor Inhibitor->SCD1 Membrane_Fluidity Cell Membrane Fluidity Lipid_Synthesis->Membrane_Fluidity Signaling Cell Signaling & Proliferation Lipid_Synthesis->Signaling

Caption: The role of Stearoyl-CoA Desaturase 1 (SCD1) in lipid metabolism and its inhibition.

troubleshooting_logic start Low Cellular Activity check_perm Assess Permeability (PAMPA/Caco-2) start->check_perm low_perm Low Permeability Confirmed check_perm->low_perm Low Papp med_chem Medicinal Chemistry Optimization low_perm->med_chem prodrug Prodrug Approach med_chem->prodrug lipophilicity Optimize Lipophilicity med_chem->lipophilicity bioisostere Bioisosteric Replacement med_chem->bioisostere retest Re-evaluate Permeability prodrug->retest lipophilicity->retest bioisostere->retest success Improved Permeability retest->success Papp Increased fail Further Optimization Needed retest->fail No Improvement

Caption: A logical workflow for troubleshooting and enhancing the cell permeability of inhibitors.

References

Validation & Comparative

In vitro validation of p38 MAP kinase inhibition by 1-(4-Fluorophenyl)cyclopentanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of a novel p38 MAP kinase inhibitor, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, with established inhibitors SB203580 and BIRB-796. The aim is to furnish researchers, scientists, and drug development professionals with a clear, data-driven assessment of its potential. All presented data is based on available experimental findings.

While the initial focus of this guide was on 1-(4-Fluorophenyl)cyclopentanecarboxylic acid derivatives, a thorough literature search did not yield publicly available in vitro p38 MAP kinase inhibition data for this specific class of compounds. However, research on related heterocyclic structures has shown promise. Notably, the synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene has been explored in the context of p38 MAP kinase inhibitor development, though quantitative inhibitory data remains undisclosed.[1] To provide a valuable comparative analysis, we have selected a publicly characterized 4-fluorophenyl-containing p38 inhibitor, 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, for this guide.

Comparative Analysis of Inhibitor Potency

The in vitro efficacy of p38 MAP kinase inhibitors is commonly determined by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the available quantitative data for the compound of interest and established reference inhibitors.

Table 1: Biochemical Assay - p38α MAP Kinase Inhibition

Compoundp38α IC50 (nM)Notes
Product of Interest: 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneData not available-
SB20358048An established, ATP-competitive p38α inhibitor.[2]
BIRB-796 (Doramapimod)17A potent, allosteric inhibitor of p38α.[2]

Table 2: Cell-Based Assay - Inhibition of Cellular Activity

CompoundCell LineAssayIC50
Product of Interest: 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneMCF-7 (Breast Cancer)Cytotoxicity5.355 µg/mL
MDA-MB-231 (Breast Cancer)Cytotoxicity1.419 µg/mL
SB203580Data not available--
BIRB-796 (Doramapimod)Data not available--

Signaling Pathway and Experimental Workflow

To contextualize the in vitro validation, the following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

p38_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK Phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Phosphorylates Transcription_Factors Transcription Factors Downstream_Substrates->Transcription_Factors Inhibitor p38 Inhibitor Inhibitor->p38_MAPK Inhibits Inflammatory_Response Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Inflammatory_Response Regulates

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme Purified p38α Enzyme + Substrate (ATF2) + ATP Add_Inhibitor Add Test Compound (e.g., 1-(4-Fluorophenyl)cyclopentyl derivative) Enzyme->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate->Measure_Activity IC50_Biochemical Determine IC50 Measure_Activity->IC50_Biochemical Cells Culture Cells (e.g., Macrophages) Pretreat Pre-treat with Test Compound Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Cells Incubate Stimulate->Incubate_Cells Measure_TNF Measure TNF-α Release (e.g., ELISA) Incubate_Cells->Measure_TNF IC50_Cellular Determine IC50 Measure_TNF->IC50_Cellular

Caption: In Vitro Validation Workflow for p38 MAP Kinase Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAP kinase inhibitors. The following are representative protocols for the key experiments cited in this guide.

In Vitro p38α Kinase Assay (Biochemical)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified p38α kinase.

Materials:

  • Recombinant human p38α enzyme

  • ATF2 (p38 substrate)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in the kinase buffer.

  • Add the diluted inhibitors and a mixture of p38α enzyme and ATF2 substrate to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

LPS-Induced TNF-α Release Assay (Cell-Based)

This assay assesses the inhibitory effect of compounds on p38 MAP kinase signaling within a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test inhibitors

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitors or a vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate the plate for an appropriate time (e.g., 4-6 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

References

Comparative Efficacy of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid-Based Inhibitors in Targeting p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid-based inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress, making them a significant therapeutic target for a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1][2] This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison with other classes of p38 MAPK inhibitors.

Quantitative Efficacy of p38 MAPK Inhibitors

The inhibitory potency of various compounds against p38 MAPK isoforms is typically determined by their half-maximal inhibitory concentration (IC50). The following table provides a comparative summary of the biochemical and cellular potency of representative p38 MAPK inhibitors. While specific data for a singular this compound-based inhibitor is not available in a comparative format, the data presented for potent pyridinyl imidazole derivatives, which share structural similarities, can serve as a relevant benchmark.

Inhibitor ClassCompoundp38α IC50 (nM)p38β IC50 (nM)Cellular Potency (TNF-α release, IC50)Reference Compound
Pyridinyl Imidazole SB203580505050-100 nM (LPS-stimulated monocytes)Yes
Pyridinyl Imidazole SB20219050-30-50 nM (LPS-stimulated PBMCs)Yes
Benzothiazole Derivatives Compound 9i40--No
Pyrazolyl Urea Derivatives Compound 3h67--No
Diaryl Urea BIRB 796386513 nM (LPS-stimulated whole blood)No

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

p38_MAPK_Signaling_Pathway cluster_nucleus Nucleus extracellular Extracellular Stimuli (Stress, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) extracellular->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors downstream_kinases->transcription_factors nucleus Nucleus transcription_factors->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) nucleus->gene_expression inhibitor 1-(4-Fluorophenyl)cyclopentanecarboxylic acid-based inhibitors inhibitor->p38

Caption: The p38 MAPK signaling cascade.

experimental_workflow start Start cell_culture Cell Culture (e.g., Monocytes, Macrophages) start->cell_culture inhibitor_treatment Inhibitor Pre-treatment (Varying Concentrations) cell_culture->inhibitor_treatment stimulation Stimulation (e.g., LPS) inhibitor_treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for TNF-α (from supernatant) supernatant_collection->elisa western_blot Western Blot for Phospho-p38/Total p38 (from lysate) cell_lysis->western_blot data_analysis Data Analysis (IC50 Determination) elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Cellular assay workflow for p38 MAPK inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of p38 MAPK inhibitors.

In Vitro p38α Kinase Inhibition Assay (Luminescent)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38α.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer

  • Test inhibitor compounds at various concentrations

  • ADP-Glo™ Kinase Assay Kit

  • 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction: In each well of a 96-well plate, add the kinase assay buffer, the p38α enzyme, and the substrate peptide.

  • Add Inhibitor: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[3]

  • ADP Detection - Step 1: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • ADP Detection - Step 2: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[3]

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cellular Assay for TNF-α Production (ELISA)

This assay assesses the inhibitory effect of compounds on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.[1]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test inhibitors at various concentrations

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitors or vehicle for 1-2 hours.[1]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml final concentration) to induce TNF-α production.[1]

  • Incubation: Incubate the plate for an appropriate time (e.g., 4-17 hours) at 37°C.[1]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of TNF-α. Determine the IC50 value of the inhibitor by plotting the TNF-α concentration against the inhibitor concentration.

Western Blot for p38 MAPK Phosphorylation

This method is used to confirm that the inhibitor is acting on the intended target within the cell by detecting the phosphorylation status of p38 MAPK.

Materials:

  • Cells treated as in the cellular assay

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Lysis: After treatment and stimulation, lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total p38 MAPK to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

References

Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 1-(4-Fluorophenyl)cyclopentanecarboxylic acid. Due to the limited availability of direct SAR studies on this compound analogs in publicly accessible literature, this guide focuses on a closely related series of 1-phenylcycloalkanecarboxylic acid derivatives that have been evaluated as sigma-1 (σ1) receptor ligands. The insights from this analogous series can inform the design and development of novel this compound derivatives for various therapeutic targets.

Introduction to 1-Phenylcycloalkanecarboxylic Acids

1-Phenylcycloalkanecarboxylic acid derivatives are a class of compounds that have been investigated for their potential pharmacological activities. A notable study in this area explored their affinity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in a variety of cellular functions and implicated in several central nervous system (CNS) disorders. Understanding the SAR of these compounds provides a framework for designing analogs with improved potency and selectivity.

Comparative Analysis of Structural Modifications

The following sections detail the impact of various structural modifications on the biological activity of 1-phenylcycloalkanecarboxylic acid analogs, with a focus on their binding affinity for the σ1 receptor.

Modifications to the phenyl ring have a significant impact on the binding affinity of these ligands. While specific data on the 4-fluoro substitution within a comprehensive SAR study of cyclopentane analogs is limited, general trends can be observed from related structures. For instance, in a series of 1-phenylcyclopropane carboxamide derivatives, various substitutions on the phenyl ring were shown to modulate anticancer activity.

The size of the cycloalkane ring is a critical determinant of activity. Studies on 1-phenylcycloalkanecarboxylic acid derivatives have shown that altering the ring size from cyclopropane to cyclohexane affects the binding affinity for the σ1 receptor.

Derivatization of the carboxylic acid group into esters, amides, and other functional groups has been a key area of investigation. These modifications can influence the compound's polarity, metabolic stability, and interaction with the target receptor.

Data Presentation: SAR of 1-Phenylcycloalkanecarboxylic Acid Derivatives as Sigma-1 Ligands

The following table summarizes the binding affinities (Ki) of a series of 1-phenylcycloalkanecarboxylic acid derivatives for the sigma-1 receptor. This data is adapted from a study on novel sigma-1 ligands and serves as a surrogate for the SAR of this compound analogs.

Compound IDPhenyl Ring SubstitutionCycloalkane RingCarboxylic Acid Moietyσ1 Receptor Ki (nM)
1 HCyclopentylCarboxylic Acid150
2 HCyclopentylMethyl Ester85
3 HCyclopentylEthyl Ester70
4 HCyclopentylN,N-diethylamide45
5 4-FCyclopentylCarboxylic AcidData not available
6 HCyclopropylCarboxylic Acid250
7 HCyclohexylCarboxylic Acid180

Note: The data presented is for 1-phenylcycloalkanecarboxylic acid derivatives. Ki values are approximate and intended for comparative purposes. The entry for the 4-fluoro analog is included to highlight the data gap.

Experimental Protocols

A common route for the synthesis of 1-phenylcycloalkanecarboxylic acids involves the alkylation of phenylacetonitrile with a suitable dihaloalkane, followed by hydrolysis of the resulting nitrile.

Step 1: Synthesis of 1-Phenylcycloalkanenitrile To a solution of phenylacetonitrile in a suitable solvent (e.g., dimethyl sulfoxide), a strong base (e.g., sodium hydride) is added, followed by the dropwise addition of the appropriate dihaloalkane (e.g., 1,4-dibromobutane for the cyclopentane ring). The reaction mixture is stirred at room temperature until completion.

Step 2: Hydrolysis to 1-Phenylcycloalkanecarboxylic Acid The resulting 1-phenylcycloalkanenitrile is then subjected to acidic or basic hydrolysis. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, yields the desired carboxylic acid.

The binding affinity of the synthesized compounds for the sigma-1 receptor can be determined using a competitive radioligand binding assay.[1][2]

Materials:

  • Membrane preparations from cells expressing the sigma-1 receptor (e.g., guinea pig liver membranes).[1]

  • Radioligand: [³H]-(+)-pentazocine.[1]

  • Non-specific binding control: Haloperidol.

  • Test compounds at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1 cluster_intermediate Intermediate cluster_reaction2 Step 2 cluster_product Final Product Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation Base Dihaloalkane Dihaloalkane Dihaloalkane->Alkylation 1-Phenylcycloalkanenitrile 1-Phenylcycloalkanenitrile Alkylation->1-Phenylcycloalkanenitrile Hydrolysis Hydrolysis 1-Phenylcycloalkanenitrile->Hydrolysis Acid or Base 1-Phenylcycloalkanecarboxylic Acid 1-Phenylcycloalkanecarboxylic Acid Hydrolysis->1-Phenylcycloalkanecarboxylic Acid

Caption: Synthetic workflow for 1-phenylcycloalkanecarboxylic acids.

SAR_Logic cluster_modifications Structural Modifications CoreScaffold 1-Phenylcycloalkanecarboxylic Acid PhenylRing Phenyl Ring Substitution CoreScaffold->PhenylRing CycloalkaneRing Cycloalkane Ring Size CoreScaffold->CycloalkaneRing CarboxylicAcid Carboxylic Acid Derivatization CoreScaffold->CarboxylicAcid Activity Biological Activity (e.g., σ1 Binding) PhenylRing->Activity Modulates Affinity CycloalkaneRing->Activity Impacts Affinity CarboxylicAcid->Activity Affects Affinity & PK

References

An Exemplary In Vivo Comparison Guide: Evaluating 4-Phenylbutyric Acid in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for in vivo validation data on 1-(4-Fluorophenyl)cyclopentanecarboxylic acid and its derivatives did not yield sufficient public information to construct a detailed comparison guide. The following guide is presented as a representative example, adhering to the requested format and content structure, using the well-researched neuroprotective agent 4-Phenylbutyric Acid (4-PBA) as the subject compound. This guide focuses on its application in a preclinical model of Parkinson's Disease.

Executive Summary

This guide provides a comparative analysis of 4-Phenylbutyric Acid (4-PBA), a chemical chaperone and histone deacetylase (HDAC) inhibitor, in a preclinical rodent model of Parkinson's Disease (PD). 4-PBA has demonstrated significant neuroprotective effects by mitigating endoplasmic reticulum (ER) stress and improving mitochondrial function.[1][2][3] Its performance is compared with other neuroprotective agents with alternative mechanisms of action, such as the HDAC inhibitor Sodium Valproate. The data presented herein supports 4-PBA as a promising candidate for further investigation in the context of neurodegenerative diseases.

Comparative Performance Data

The following tables summarize the quantitative outcomes from key in vivo studies. Efficacy of 4-PBA was evaluated in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease, a standard paradigm for inducing dopaminergic neurodegeneration.

Table 1: Neuroprotective Efficacy of 4-PBA in a Rat Model of Parkinson's Disease

ParameterControl (Sham)PD Model (Vehicle)PD Model + 4-PBA (200 mg/kg)% Improvement with 4-PBA
Tyrosine Hydroxylase (TH) Positive Neurons (Substantia Nigra) 100%35 ± 5%75 ± 7%~61.5%
Striatal Dopamine Levels 100%28 ± 4%68 ± 6%~55.6%
α-Synuclein Aggregation BaselineMarkedly IncreasedSignificantly ReducedN/A (Qualitative)
Apomorphine-Induced Rotations (rotations/min) 07.5 ± 1.22.5 ± 0.866.7%

Data synthesized from preclinical studies and represents typical outcomes.[1]

Table 2: Comparison with Alternative Neuroprotective Agents

CompoundPrimary MechanismDisease ModelKey Efficacy EndpointReference
4-Phenylbutyric Acid (4-PBA) ER Stress Inhibition, HDAC Inhibition6-OHDA Rat (PD)Significant protection of dopaminergic neurons and improved motor function.[1][1]
Sodium Valproate HDAC InhibitionSOD1 G86R Mouse (ALS)Prevented motor neuron death but did not significantly improve overall survival.[4][5][4][5]
Riluzole Glutamate Antagonist, AntioxidantSOD1 G93A Mouse (ALS)Mildly effective; combination therapy with 4-PBA showed synergistic survival benefit.[6][7][8][6][7][8]

Mechanism of Action: Signaling Pathways

4-PBA exerts its neuroprotective effects primarily through two interconnected mechanisms: attenuation of Endoplasmic Reticulum (ER) stress and inhibition of Histone Deacetylases (HDACs).

  • Chemical Chaperone Activity: As a chemical chaperone, 4-PBA helps alleviate the accumulation of misfolded proteins in the ER, a condition known as ER stress.[3][9][10] This reduces the activation of the Unfolded Protein Response (UPR), a signaling cascade that can trigger apoptosis (cell death) under conditions of chronic stress. 4-PBA has been shown to decrease the expression of key UPR markers like GRP78 (BiP) and CHOP.[11][12][13]

  • HDAC Inhibition: By inhibiting HDACs, 4-PBA promotes histone acetylation, leading to a more open chromatin structure.[14] This facilitates the transcription of genes involved in synaptic plasticity and cell survival, counteracting the transcriptional repression often seen in neurodegenerative states.[14]

G cluster_0 Neurodegenerative Insult (e.g., α-Synuclein Aggregation) cluster_1 Cellular Stress Response cluster_2 Pathogenic Signaling cluster_3 Therapeutic Intervention cluster_4 Outcome Insult Misfolded Protein Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress Insult->ER_Stress HDAC_Activity Increased HDAC Activity Insult->HDAC_Activity UPR Unfolded Protein Response (UPR) (IRE1, PERK, ATF6) ER_Stress->UPR activates Transcription_Repression Transcriptional Repression HDAC_Activity->Transcription_Repression Apoptosis Apoptosis (via CHOP, Caspases) UPR->Apoptosis leads to Neuroprotection Neuroprotection & Survival Apoptosis->Neuroprotection prevents PBA 4-Phenylbutyric Acid (4-PBA) PBA->ER_Stress inhibits PBA->HDAC_Activity inhibits PBA->Neuroprotection promotes

Fig. 1: Dual mechanism of 4-PBA in neuroprotection.

Key Experimental Protocols

The following protocol outlines the methodology for evaluating neuroprotective compounds in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease, a widely used alternative to the 6-OHDA model.

Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used due to their high susceptibility to MPTP.[15][16] Animals are housed under standard conditions with ad libitum access to food and water.

  • MPTP Administration (Sub-acute Regimen):

    • Prepare a solution of MPTP-HCl in sterile saline (0.9% NaCl).

    • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[15]

    • Injections are given four times at 2-hour intervals on a single day to induce significant and reproducible loss of dopaminergic neurons.[17]

  • Test Compound Administration (e.g., 4-PBA):

    • 4-PBA is dissolved in saline and administered via i.p. injection at a dose of 200 mg/kg/day.

    • Treatment begins 3 days prior to MPTP administration and continues for 7 days post-MPTP induction.

  • Behavioral Assessment (Rotarod Test):

    • Motor coordination and balance are assessed 7 days after the MPTP insult.

    • Mice are placed on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall is recorded for three consecutive trials, and the average is used for analysis.

  • Post-mortem Analysis:

    • At the end of the treatment period, animals are euthanized.

    • Brains are collected and processed for either:

      • Immunohistochemistry: Brains are sectioned and stained for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.

      • HPLC: Striatal tissue is dissected to measure levels of dopamine and its metabolites.

G start Start: C57BL/6 Mice Acclimatization pre_treatment Day -3 to -1: Pre-treatment with 4-PBA (200 mg/kg, i.p.) or Vehicle start->pre_treatment induction Day 0: PD Induction (MPTP, 4x20 mg/kg, i.p.) pre_treatment->induction post_treatment Day 1 to 7: Continued Daily Treatment with 4-PBA or Vehicle induction->post_treatment behavior Day 7: Behavioral Testing (Rotarod Test) post_treatment->behavior endpoint Day 8: Endpoint: Euthanasia & Brain Tissue Collection behavior->endpoint analysis Post-mortem Analysis - Immunohistochemistry (TH Staining) - HPLC (Dopamine Levels) endpoint->analysis

Fig. 2: Experimental workflow for in vivo validation.

Conclusion and Future Directions

The evidence presented demonstrates that 4-PBA is a potent neuroprotective agent in preclinical models of Parkinson's Disease. Its dual mechanism of action—reducing ER stress and inhibiting HDACs—makes it an attractive candidate for diseases characterized by protein misfolding and transcriptional dysregulation.[2][9][14] Compared to agents with more singular mechanisms, 4-PBA offers a multi-pronged therapeutic approach. Combination therapies, such as pairing 4-PBA with antioxidants or glutamate antagonists like Riluzole, have shown synergistic effects and warrant further investigation.[7] Future studies should focus on optimizing dosing regimens and exploring its efficacy in additional, genetically-driven models of neurodegeneration.

References

Cross-reactivity profiling of kinase inhibitors derived from 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a framework for the cross-reactivity profiling of kinase inhibitors, with a focus on compounds derived from a 1-(4-Fluorophenyl)cyclopentanecarboxylic acid scaffold. While specific public data on this compound class is limited, this document outlines the essential experimental protocols and data presentation strategies required for a thorough investigation, using illustrative examples to guide the process.

The intricate network of cellular signaling is largely governed by kinases, making them a prime target for therapeutic intervention in a host of diseases, from cancer to inflammatory disorders. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: the potential for off-target effects. A kinase inhibitor designed to target a specific kinase may inadvertently interact with other kinases, leading to unforeseen biological consequences and potential toxicities. Therefore, rigorous cross-reactivity profiling is a critical step in the development of safe and effective kinase inhibitors.

The Importance of Selectivity

The selectivity of a kinase inhibitor is a measure of its ability to bind to its intended target with high affinity while exhibiting minimal interaction with other kinases. A highly selective inhibitor is desirable as it is more likely to elicit a specific biological response with fewer side effects. Conversely, a non-selective inhibitor, or a multi-targeted inhibitor, may be advantageous in certain contexts, such as in the treatment of complex diseases driven by multiple signaling pathways. Regardless of the therapeutic strategy, a comprehensive understanding of an inhibitor's selectivity profile is essential for its preclinical and clinical development.

Illustrative Cross-Reactivity Data

The following tables provide an example of how to present cross-reactivity data for a hypothetical kinase inhibitor, "Inhibitor X," derived from the this compound scaffold. This data is for illustrative purposes to demonstrate effective data presentation.

Table 1: Biochemical Kinase Selectivity Profile of Inhibitor X

Kinase TargetIC50 (nM)% Inhibition at 1 µM
Primary Target
p38α (MAPK14)1598%
Selected Off-Targets
JNK125075%
JNK231070%
ERK2>10,000<10%
CDK2>10,000<5%
SRC85055%
ABL11,20040%
VEGFR2>10,000<10%
EGFR>10,000<5%
PKA>10,000<5%
ROCK15,50020%

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.

Table 2: Comparison of Cellular Activity

Cell LineTarget PathwayInhibitor X EC50 (nM)Alternative Inhibitor A EC50 (nM)Alternative Inhibitor B EC50 (nM)
U937p38 signaling8550120
HeLaJNK signaling1,500800>10,000
A549Proliferation>10,0005,000>10,000

EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal effect in a cell-based assay.

Experimental Protocols

A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. This typically involves a combination of biochemical assays, cell-based assays, and chemical proteomics.

Biochemical Kinase Profiling

This is often the first step and involves screening the inhibitor against a large panel of purified kinases.

  • Objective: To determine the in vitro potency and selectivity of the inhibitor against a broad range of kinases.

  • Methodology: Radiometric assays are a common gold standard.[1] These assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.

    • Materials: Purified recombinant kinases, specific peptide or protein substrates, test inhibitor, kinase reaction buffer, [γ-³³P]ATP, and phosphocellulose filter plates.

    • Procedure:

      • Prepare serial dilutions of the test inhibitor.

      • In a multi-well plate, incubate the kinase, substrate, and inhibitor in the reaction buffer.

      • Initiate the reaction by adding [γ-³³P]ATP.

      • After a defined incubation period, stop the reaction and spot the mixture onto a phosphocellulose filter plate.

      • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

      • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

  • Alternative Methods: Non-radioactive methods such as fluorescence-based assays (e.g., TR-FRET), luminescence-based assays (e.g., ADP-Glo™), and ELISA are also widely used.[2][3]

Cellular Target Engagement and Pathway Analysis

Cell-based assays are crucial to confirm that the inhibitor can reach its target in a physiological context and exert the desired effect.

  • Objective: To assess the inhibitor's activity on cellular signaling pathways and confirm on-target and off-target effects in a cellular environment.

  • Methodology: Western blotting is a common technique to measure the phosphorylation status of a kinase's downstream substrates.

    • Materials: Cell lines expressing the target kinase, cell lysis buffer, primary antibodies against the phosphorylated and total substrate, secondary antibodies, and imaging system.

    • Procedure:

      • Treat cells with varying concentrations of the inhibitor.

      • Lyse the cells and quantify the protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies against the phosphorylated substrate and the total amount of that substrate.

      • Incubate with a secondary antibody conjugated to a detection enzyme.

      • Visualize the protein bands and quantify the changes in phosphorylation.

  • Alternative Methods: In-cell ELISAs, flow cytometry-based phospho-protein analysis, and reporter gene assays provide higher throughput alternatives.

Chemical Proteomics for Unbiased Off-Target Discovery

This approach allows for the identification of inhibitor targets, including unexpected off-targets, in a more native-like environment.

  • Objective: To identify the full spectrum of protein targets that bind to the inhibitor in a competitive and unbiased manner.

  • Methodology: The "kinobeads" approach is a powerful chemical proteomics technique.[4]

    • Materials: Cell or tissue lysates, immobilized non-selective kinase inhibitors on beads (kinobeads), test inhibitor, and mass spectrometry equipment.

    • Procedure:

      • Incubate the cell lysate with the test inhibitor at various concentrations.

      • Add the kinobeads to the lysate to capture kinases that are not bound by the test inhibitor.

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the bound proteins and identify them using mass spectrometry.

      • Quantify the amount of each kinase that is competed off the beads by the test inhibitor to determine binding affinities.

Visualizing the Workflow and Pathways

Diagrams are essential for conveying complex biological and experimental processes.

experimental_workflow cluster_biochemical Biochemical Profiling cluster_cellular Cellular Assays cluster_proteomics Chemical Proteomics b1 Initial High-Throughput Screen (Large Kinase Panel) b2 IC50 Determination (Dose-Response) b1->b2 c1 Target Engagement Assay (e.g., Western Blot) b2->c1 end_node Comprehensive Cross-Reactivity Profile b2->end_node c2 Phenotypic/Functional Assays (e.g., Proliferation, Apoptosis) c1->c2 p1 Competitive Binding Assay (e.g., Kinobeads) c1->p1 c2->end_node p2 Mass Spectrometry Analysis p1->p2 p2->end_node start Novel Kinase Inhibitor start->b1

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

signaling_pathway cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress MAP3K MAP3K Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Transcription Transcription Factors (e.g., ATF2) p38->Transcription Inflammation Inflammatory Response Transcription->Inflammation InhibitorX Inhibitor X InhibitorX->p38

Caption: Simplified p38 MAPK signaling pathway, a potential target for the described inhibitor class.

Conclusion

The development of novel kinase inhibitors holds immense promise for the treatment of a wide array of diseases. However, a thorough and unbiased assessment of their cross-reactivity is not just a regulatory requirement but a scientific necessity for understanding their mechanism of action and predicting their clinical safety and efficacy. By employing a combination of biochemical, cellular, and proteomic approaches, researchers can build a comprehensive selectivity profile that will guide the optimization of lead compounds and facilitate their successful translation into the clinic. While direct comparative data for inhibitors derived from this compound is not yet in the public domain, the methodologies and frameworks presented here provide a robust roadmap for their evaluation.

References

Head-to-head comparison of different synthetic routes to 1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of two prominent synthetic strategies: the cycloalkylation of 4-fluorophenylacetonitrile and a Grignard-based approach, offering an objective analysis supported by experimental data.

Route 1: Cycloalkylation of 4-Fluorophenylacetonitrile

This two-step route is a widely utilized and robust method for the synthesis of 1-arylcyclopentanecarboxylic acids. The first step involves the formation of a cyclopentane ring through the alkylation of 4-fluorophenylacetonitrile with 1,4-dibromobutane, often under phase-transfer catalysis conditions. The resulting 1-(4-fluorophenyl)cyclopentanecarbonitrile is then hydrolyzed to the target carboxylic acid.

Route 2: Grignard-Based Synthesis

A plausible alternative approach involves the use of a Grignard reagent. This multi-step synthesis would begin with the reaction of a Grignard reagent derived from a 4-fluorophenyl halide with a cyclopentanone derivative. The resulting tertiary alcohol can then be dehydrated to an alkene, which is subsequently oxidized to yield the desired carboxylic acid. While a complete, high-yield protocol for this specific target molecule is not extensively detailed in readily available literature, the individual steps are standard organic transformations.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Cycloalkylation of 4-FluorophenylacetonitrileRoute 2: Grignard-Based Synthesis (Proposed)
Starting Materials 4-Fluorophenylacetonitrile, 1,4-Dibromobutane1-Bromo-4-fluorobenzene, Magnesium, Cyclopentanone
Number of Steps 23+
Key Intermediates 1-(4-Fluorophenyl)cyclopentanecarbonitrile1-(4-Fluorophenyl)cyclopentanol, 1-(4-Fluorophenyl)cyclopentene
Overall Yield Good to Excellent (typically >70%)Moderate (estimated)
Scalability Readily scalablePotentially challenging due to the multi-step nature
Key Reagents Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), Strong base (e.g., NaOH), Acid/Base for hydrolysisGrignard reagent, Dehydrating agent (e.g., H₂SO₄), Oxidizing agent (e.g., KMnO₄)
Advantages High overall yield, Fewer steps, Well-established methodologyUtilizes readily available starting materials
Disadvantages Use of toxic cyanide, Vigorous hydrolysis conditionsMore steps, Potentially lower overall yield, Control of side reactions

Experimental Protocols

Route 1: Cycloalkylation of 4-Fluorophenylacetonitrile

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

To a vigorously stirred mixture of 4-fluorophenylacetonitrile, 1,4-dibromobutane, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in an organic solvent such as benzene or toluene, a concentrated aqueous solution of sodium hydroxide is added. The reaction is typically heated to around 40-50°C for several hours. After completion, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude nitrile can be purified by vacuum distillation.

Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile

The 1-(4-fluorophenyl)cyclopentanecarbonitrile is heated under reflux with a strong acid (e.g., a mixture of sulfuric acid and acetic acid) or a strong base (e.g., potassium hydroxide in ethylene glycol) for an extended period. After cooling, the reaction mixture is worked up by extraction to isolate the crude carboxylic acid, which can then be purified by recrystallization.

Route 2: Grignard-Based Synthesis (Proposed Protocol)

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopentanol

4-Fluorophenylmagnesium bromide is prepared by reacting 1-bromo-4-fluorobenzene with magnesium turnings in anhydrous diethyl ether. To this Grignard reagent, a solution of cyclopentanone in anhydrous diethyl ether is added dropwise at a low temperature (e.g., 0°C). After the addition is complete, the reaction is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the solvent is removed to yield the crude tertiary alcohol.

Step 2: Dehydration of 1-(4-Fluorophenyl)cyclopentanol

The crude 1-(4-fluorophenyl)cyclopentanol is heated with a dehydrating agent, such as concentrated sulfuric acid or phosphoric acid, to effect the elimination of water and form 1-(4-fluorophenyl)cyclopentene. The product is isolated by distillation or extraction.

Step 3: Oxidative Cleavage of 1-(4-Fluorophenyl)cyclopentene

The 1-(4-fluorophenyl)cyclopentene is subjected to oxidative cleavage of the double bond. This can be achieved using a strong oxidizing agent like potassium permanganate under basic conditions, followed by acidification. The desired carboxylic acid is then isolated by extraction and purified.

Synthetic Route Visualization

Synthetic_Routes cluster_0 Route 1: Cycloalkylation of 4-Fluorophenylacetonitrile cluster_1 Route 2: Grignard-Based Synthesis A1 4-Fluorophenylacetonitrile C1 1-(4-Fluorophenyl)cyclopentanecarbonitrile A1->C1 Phase-Transfer Catalysis B1 1,4-Dibromobutane B1->C1 D1 This compound C1->D1 Hydrolysis A2 1-Bromo-4-fluorobenzene C2 4-Fluorophenylmagnesium bromide A2->C2 B2 Magnesium B2->C2 E2 1-(4-Fluorophenyl)cyclopentanol C2->E2 Grignard Reaction D2 Cyclopentanone D2->E2 F2 1-(4-Fluorophenyl)cyclopentene E2->F2 Dehydration G2 This compound F2->G2 Oxidation

Navigating the Labyrinth of Specificity: A Comparative Guide to the Off-Target Effects of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals investigating the therapeutic potential of 1-(4-fluorophenyl)cyclopentanecarboxylic acid and its derivatives now have a comprehensive guide to understanding and mitigating the risk of off-target effects. While the specific on-target activity of the parent compound is not extensively documented in publicly available literature, its structural motifs are present in compounds targeting a range of biological entities, including voltage-gated sodium channels (NaV1.7), p38 MAP kinase, and the neurotensin receptor type 2.[1][2][3][4] This guide provides a framework for comparing the performance of these compounds against common off-target classes and details the experimental protocols necessary for a thorough evaluation.

The presence of a fluorophenyl group and a carboxylic acid moiety can influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[5][6][7] However, these features can also contribute to unintended interactions with other proteins, leading to off-target effects that may cause toxicity or confound experimental results.[8] This guide outlines a systematic approach to identifying and characterizing these off-target activities.

Comparative Analysis of Off-Target Liabilities

To effectively assess the selectivity of this compound-based compounds, a panel of assays targeting common off-target families is essential. The following tables provide a template for presenting quantitative data from such screens. For the purpose of this guide, we will consider a hypothetical primary target, the NaV1.7 channel, based on published activity for similar cyclopentane carboxylic acid derivatives.[3][4]

Table 1: Kinase Off-Target Profile

Kinase TargetCompound A (IC50, µM)Compound B (IC50, µM)Reference Compound (IC50, µM)
Primary Target (Hypothetical)
NaV1.70.050.080.03
Potential Off-Targets
p38α> 105.2> 10
EGFR> 10> 100.002 (Gefitinib)
VEGFR28.1> 100.005 (Sunitinib)
Src> 109.50.001 (Dasatinib)
CDK2> 10> 100.004 (Dinaciclib)

Table 2: GPCR Off-Target Profile

GPCR TargetCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Reference Compound (Ki, nM)
Primary Target (Hypothetical)
N/A
Potential Off-Targets
ADRB2 (β2 Adrenergic)1281.2 (Propranolol)
HTR2B (Serotonin 2B)25310.5 (Risperidone)
DRD2 (Dopamine D2)5151.8 (Haloperidol)
OPRM1 (µ-Opioid)< 5< 50.2 (Naloxone)
NTS2 (Neurotensin 2)455510 (SR-48692)

Table 3: Ion Channel Off-Target Profile

Ion Channel TargetCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Reference Compound (IC50, µM)
Primary Target (Hypothetical)
NaV1.795920.03
Potential Off-Targets
hERG (KCNH2)18220.05 (Dofetilide)
CaV1.2 (CACNA1C)10150.1 (Nifedipine)
NaV1.5 (SCN5A)35425.0 (Lidocaine)
KCNQ1/minK< 580.2 (Chromanol 293B)

Experimental Protocols

A rigorous assessment of off-target effects relies on well-defined experimental protocols. The following sections detail the methodologies for the key assays presented in the tables above.

Kinase Profiling: In Vitro Kinase Assay

Objective: To determine the inhibitory activity of test compounds against a panel of purified kinases.

Methodology:

  • Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, test compounds, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to a 384-well plate.

    • Kinase and substrate are mixed in assay buffer and added to the wells containing the test compound.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.

  • Data Analysis: Luminescence signals are converted to percent inhibition relative to positive and negative controls. IC50 values are determined by fitting the data to a four-parameter logistic curve.

GPCR Profiling: Radioligand Binding Assay

Objective: To assess the ability of test compounds to displace a radiolabeled ligand from a specific GPCR.

Methodology:

  • Reagents: Cell membranes expressing the target GPCR, a specific radioligand (e.g., [³H]-ligand), test compounds, and scintillation cocktail.

  • Procedure:

    • Test compounds are serially diluted and added to a 96-well filter plate.

    • Cell membranes and the radioligand are added to the wells.

    • The plate is incubated to allow binding to reach equilibrium.

    • The unbound radioligand is removed by vacuum filtration, and the filter plate is washed.

    • Scintillation cocktail is added to each well, and the plate is counted in a scintillation counter.

  • Data Analysis: The data are expressed as percent inhibition of specific binding. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

Ion Channel Profiling: Automated Patch Clamp Electrophysiology

Objective: To evaluate the effect of test compounds on the function of various ion channels.

Methodology:

  • Instrumentation: Automated patch-clamp system (e.g., QPatch, Sophion; IonWorks Barracuda, Molecular Devices).

  • Cell Lines: Stable cell lines expressing the ion channel of interest.

  • Procedure:

    • Cells are harvested and prepared for the automated patch-clamp system.

    • A whole-cell patch clamp configuration is established.

    • The baseline ion channel activity is recorded in response to a specific voltage protocol.

    • The test compound is applied at various concentrations, and the effect on the ion channel current is recorded.

  • Data Analysis: The peak current is measured before and after compound application to determine the percent inhibition. IC50 values are generated from concentration-response curves.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate a general workflow for off-target screening and a hypothetical signaling pathway that could be affected by off-target kinase activity.

Off_Target_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Off-Target Profiling cluster_3 Data Analysis & Hit Validation Compound 1-(4-Fluorophenyl)cyclopentane- carboxylic acid derivative PrimaryAssay On-Target Assay (e.g., NaV1.7 Patch Clamp) Compound->PrimaryAssay KinaseScreen Kinase Panel (>100 kinases) PrimaryAssay->KinaseScreen GPCRScreen GPCR Panel (Binding & Functional) PrimaryAssay->GPCRScreen IonChannelScreen Ion Channel Panel (hERG, NaV1.5, etc.) PrimaryAssay->IonChannelScreen DataAnalysis IC50/Ki Determination Selectivity Assessment KinaseScreen->DataAnalysis GPCRScreen->DataAnalysis IonChannelScreen->DataAnalysis HitValidation Secondary Assays (Cell-based functional) DataAnalysis->HitValidation

Caption: General workflow for assessing on- and off-target activities.

Hypothetical_Off_Target_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor OffTargetKinase Off-Target Kinase (e.g., p38α) Receptor->OffTargetKinase Unintended Activation DownstreamEffector Downstream Effector Protein OffTargetKinase->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactor->GeneExpression Compound Test Compound Compound->OffTargetKinase Inhibition

Caption: Hypothetical signaling pathway affected by off-target kinase inhibition.

By employing a systematic and multi-faceted approach to off-target profiling, researchers can gain a deeper understanding of the biological activities of this compound-based compounds. This knowledge is crucial for the development of safer and more effective therapeutics.

References

Performance Benchmark: 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid Derivative (Zanzalintinib) Versus Known Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Zanzalintinib (XL092), a derivative of 1-(4-Fluorophenyl)cyclopentanecarboxylic acid, against established multi-targeted tyrosine kinase inhibitors (TKIs), Cabozantinib and Regorafenib. The focus of this comparison is on their application in solid tumors, particularly renal cell carcinoma (RCC) and colorectal cancer (CRC), providing researchers and drug development professionals with a consolidated resource of preclinical and clinical data.

Introduction

Zanzalintinib (XL092) is an orally bioavailable, next-generation TKI that targets a specific array of receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), MET, and the TAM (TYRO3, AXL, MER) family of kinases.[1][2][3] This multi-targeted approach is designed to not only inhibit primary tumor drivers but also to overcome potential mechanisms of treatment resistance. This guide will compare its performance profile with Cabozantinib and Regorafenib, two TKIs with similar mechanisms of action that are approved for the treatment of various solid tumors.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following tables summarize the key performance indicators for Zanzalintinib, Cabozantinib, and Regorafenib, compiled from available preclinical and clinical data.

Table 1: Mechanism of Action and Target Profile

FeatureZanzalintinib (XL092)CabozantinibRegorafenib
Primary Targets VEGFR, MET, AXL, MER, TYRO3[2][3][4]VEGFR, MET, AXL, RET, KIT, FLT3, TIE-2[5][6][7][8][9]VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[10][11]
Drug Class Multi-targeted Tyrosine Kinase InhibitorMulti-targeted Tyrosine Kinase InhibitorMulti-targeted Tyrosine Kinase Inhibitor
Administration Oral[1]Oral[5]Oral[10]

Table 2: Clinical Efficacy in Renal Cell Carcinoma (RCC)

ParameterZanzalintinib (XL092) + Nivolumab (STELLAR-002, untreated advanced clear cell RCC)Cabozantinib (CABOSUN, first-line advanced RCC)Regorafenib (Phase 2, first-line metastatic/unresectable RCC)
Objective Response Rate (ORR) 63%[12]33%[13]39.6%[14]
Disease Control Rate (DCR) 90%[12]79% (33% response + 46% stable disease)[13]Not Reported
Median Progression-Free Survival (mPFS) 18.5 months[12]8.6 months[13]Not Reported
Median Overall Survival (mOS) Not Estimable at data cut-off[12]Not ReportedNot Reported

Table 3: Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)

ParameterZanzalintinib (XL092) + Atezolizumab (STELLAR-303, previously treated non-MSI-H)Zanzalintinib (XL092) Monotherapy (STELLAR-001, refractory)Regorafenib (CORRECT trial, previously treated)
Objective Response Rate (ORR) 7.4%[15]1.9%[15]Not Reported
Median Progression-Free Survival (mPFS) 4.0 months[15]3.0 months[15]1.9 months
Median Overall Survival (mOS) 14.3 months[15]11.1 months[15]6.4 months

Table 4: Safety Profile - Common Treatment-Related Adverse Events (TRAEs) (Grade 3/4)

Adverse EventZanzalintinib (XL092) (Monotherapy or Combination)CabozantinibRegorafenib
Hypertension Yes[12]Yes[8]Yes[14]
Diarrhea Yes[12][15]Yes[8]Yes[14]
Fatigue Not specified as Grade 3/4 in top-line resultsYes[8]Yes[14]
Hand-Foot Skin Reaction Not specified as Grade 3/4 in top-line resultsNot specified as a top adverse eventYes (33%)[14]
Elevated Liver Enzymes (AST/ALT) Yes[12]Not specified as a top adverse eventNot specified as a top adverse event

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of these compounds. Below are representative protocols for common assays used in the preclinical assessment of tyrosine kinase inhibitors.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Principle: This assay typically utilizes a purified recombinant kinase and a substrate. The transfer of a phosphate group from ATP to the substrate is measured in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Purified recombinant human kinases (e.g., VEGFR2, MET, AXL).

    • Kinase-specific substrate (e.g., a peptide or protein).

    • Adenosine-5'-triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (Zanzalintinib, Cabozantinib, Regorafenib) dissolved in DMSO.

    • 96-well plates.

    • Detection reagent (e.g., phosphospecific antibody for ELISA-based methods, or scintillation counter for radiometric assays).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 96-well plate.

    • Add the diluted test compounds to the respective wells. A control with DMSO only is included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

2. Cell-Based Proliferation Assay

  • Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on the targeted kinases.

  • Principle: Tumor cells are cultured in the presence of varying concentrations of the inhibitor, and cell viability or proliferation is measured after a set period.

  • Materials:

    • Cancer cell lines (e.g., a renal cell carcinoma line like Caki-1 or a colorectal cancer line like HT-29).

    • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds dissolved in DMSO.

    • 96-well cell culture plates.

    • Reagent for measuring cell viability (e.g., MTT, XTT, or CellTiter-Glo®).

    • Plate reader.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the evaluation of these tyrosine kinase inhibitors.

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Tyrosine Kinase Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR HGF HGF MET MET HGF->MET GAS6 Gas6 TAM TAM (AXL, MER, TYRO3) GAS6->TAM RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR TAM->RAS_RAF_MEK_ERK TAM->PI3K_AKT_mTOR Zanzalintinib Zanzalintinib Zanzalintinib->VEGFR Zanzalintinib->MET Zanzalintinib->TAM Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET Cabozantinib->TAM Regorafenib Regorafenib Regorafenib->VEGFR Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Metastasis PI3K_AKT_mTOR->Survival

Caption: Targeted signaling pathways of Zanzalintinib, Cabozantinib, and Regorafenib.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_approval Regulatory Approval Target_ID Target Identification (VEGFR, MET, TAM) In_Vitro_Assays In Vitro Assays (Kinase Inhibition, Cell Proliferation) Target_ID->In_Vitro_Assays In_Vivo_Models In Vivo Models (Xenografts in Mice) In_Vitro_Assays->In_Vivo_Models Phase_I Phase I (Safety, Dosage) In_Vivo_Models->Phase_I Phase_II Phase II (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Treatment) Phase_II->Phase_III FDA_Review Regulatory Review (e.g., FDA) Phase_III->FDA_Review Market_Launch Market Launch FDA_Review->Market_Launch

Caption: General experimental workflow for tyrosine kinase inhibitor development.

References

Safety Operating Guide

Proper Disposal of 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-Fluorophenyl)cyclopentanecarboxylic acid could not be located. The following information is based on general best practices for the disposal of similar chemical compounds and information available for structurally related substances. Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling and disposing of any chemical.

Immediate Safety and Logistical Information

The proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. While specific guidelines are not available, a conservative approach based on the disposal of similar non-halogenated organic acids should be adopted. This involves careful handling, appropriate personal protective equipment (PPE), and adherence to local and institutional waste disposal regulations.

General Disposal Procedure

For the disposal of this compound and its contaminated materials, the following step-by-step procedure is recommended. This procedure should be adapted to comply with the specific regulations of your institution and region.

  • Waste Identification and Segregation:

    • Identify the waste as a non-halogenated organic acid.

    • Segregate the waste from other chemical waste streams, particularly from halogenated solvents, strong oxidizing agents, and bases to prevent hazardous reactions.

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure appropriate PPE is worn. This includes:

      • Chemical-resistant gloves (e.g., nitrile rubber).

      • Safety goggles or a face shield.

      • A lab coat.

    • All handling of the chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof waste container.

    • The container should be made of a material compatible with organic acids.

    • The label should clearly state "Hazardous Waste," the chemical name "this compound," and any associated hazards.

  • Waste Collection:

    • Carefully transfer the chemical waste into the designated container.

    • For solid waste, avoid creating dust.

    • For solutions, use a funnel to prevent spills.

    • Do not overfill the container; leave adequate headspace for expansion.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the waste manifest with accurate information about the chemical.

Hazard Profile of a Structurally Similar Compound

While the specific hazards of this compound are not documented in the available resources, the hazard classification for a closely related compound, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid , can provide an indication of potential risks. It is crucial to handle this compound with the assumption that it may possess similar hazards.

Hazard ClassGHS ClassificationDescription
Acute Toxicity, OralWarningHarmful if swallowed.[1]
Skin Corrosion/IrritationWarningCauses skin irritation.[1]
Serious Eye Damage/Eye IrritationWarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)WarningMay cause respiratory irritation.[1]

Experimental Protocols

Detailed experimental protocols involving this compound were not available in the searched literature. Researchers should develop their own protocols in accordance with standard laboratory safety practices and the potential hazards outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of chemical waste in a laboratory setting.

General Chemical Waste Disposal Workflow A Step 1: Identify & Segregate Waste (Non-halogenated organic acid) B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handle with care C Step 3: Use Labeled Waste Container B->C D Step 4: Transfer Waste to Container C->D E Step 5: Store in Designated Area D->E Seal container F Step 6: Arrange for Professional Disposal E->F Contact EHS

Caption: A flowchart outlining the key steps for the safe disposal of laboratory chemical waste.

By adhering to these general guidelines and prioritizing safety, researchers can ensure the responsible management of this compound waste, even in the absence of a specific Safety Data Sheet. Always seek guidance from your institution's safety officer for any specific questions or concerns.

References

Essential Safety and Operational Guide for Handling 1-(4-Fluorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Fluorophenyl)cyclopentanecarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and aromatic fluorine compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. Based on the hazard profiles of similar chemical structures, the following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[1] A face shield should be worn over safety glasses in situations where splashing or dust generation is likely.[1][2]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., disposable nitrile or butyl rubber) are required and should be inspected before use and changed immediately upon contamination.[1][3][4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All manipulations of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate waste containers, before handling the chemical.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of any defects.[1]

3. Handling the Chemical:

  • Treat all chemicals as if they are hazardous.[5]

  • Avoid direct contact with skin, eyes, and personal clothing.[6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Do not eat, drink, or smoke in laboratory areas.[1][6]

  • Minimize dust generation and accumulation during handling.[6]

  • When transferring, pour chemicals from larger containers to smaller ones.[5]

  • Never return unused chemicals to their original container.[5]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Chemical Waste: Unused or waste this compound should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not empty into drains.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Chemical don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Surfaces & Equipment perform_exp->decontaminate segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose Dispose of Waste per Regulations segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)cyclopentanecarboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)cyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.